molecular formula C5H4BrFN2 B1285542 3-Amino-5-bromo-2-fluoropyridine CAS No. 884495-22-1

3-Amino-5-bromo-2-fluoropyridine

Número de catálogo: B1285542
Número CAS: 884495-22-1
Peso molecular: 191 g/mol
Clave InChI: CLYOMCMDBNNGSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-5-bromo-2-fluoropyridine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYOMCMDBNNGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590293
Record name 5-Bromo-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-22-1
Record name 5-Bromo-2-fluoro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884495-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom, imparts a distinct reactivity profile, making it a valuable intermediate in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the construction of novel compounds with potential therapeutic or optoelectronic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and logical workflows illustrating its utility.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in chemical synthesis, influencing its reactivity, solubility, and handling. The following tables summarize the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₅H₄BrFN₂
Molecular Weight 191.00 g/mol
Appearance Solid
Melting Point 75-80 °C
Boiling Point Not available
pKa (pyridinium ion) ~0-1 (estimated)[1]
pKa (amino group) ~9-10 (estimated)[1]
LogP Not available
Solubility Profile
Water Limited solubility
Organic Solvents Soluble in common organic solvents such as dichloromethane and chloroform.

Experimental Protocols

Accurate determination of physicochemical properties is essential for the successful application of any chemical compound. The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled, slow rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination (Qualitative)

Objective: To assess the solubility of the compound in various solvents.

Methodology:

  • Approximately 10-20 mg of this compound is placed into a series of test tubes.

  • To each test tube, 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, acetone, hexane) is added.

  • The tubes are agitated or vortexed for a set period (e.g., 1 minute).

  • The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all.

  • Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Octanol-Water Partition Coefficient (LogP) Estimation (Shake-Flask Method)

Objective: To determine the lipophilicity of the compound by measuring its distribution between octanol and water.

Methodology:

  • A solution of this compound is prepared in n-octanol that has been pre-saturated with water.

  • An equal volume of water that has been pre-saturated with n-octanol is added to the octanol solution in a separatory funnel.

  • The mixture is shaken vigorously for a predetermined time to allow for equilibrium to be reached.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from each phase (octanol and aqueous).

  • The concentration of the compound in each sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Logical and Experimental Workflows

The utility of this compound as a chemical intermediate is best understood through its role in synthetic pathways. The following diagrams illustrate a representative synthesis workflow and its application in drug discovery and materials science.

synthesis_workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 2_Fluoropyridine 2-Fluoropyridine Nitration Nitration 2_Fluoropyridine->Nitration HNO₃/H₂SO₄ Bromination Bromination Nitration->Bromination NBS Reduction Reduction Bromination->Reduction e.g., Fe/HCl Target_Compound 3-Amino-5-bromo- 2-fluoropyridine Reduction->Target_Compound

Caption: A representative synthetic workflow for this compound.

application_workflow cluster_applications Applications cluster_drug_outcomes Potential Outcomes cluster_materials_outcomes Potential Outcomes Start This compound (Building Block) Drug_Discovery Drug Discovery Start->Drug_Discovery Functionalization at Amino and Bromo positions Materials_Science Materials Science Start->Materials_Science Incorporation into Polymer Backbones APIs Active Pharmaceutical Ingredients (APIs) Drug_Discovery->APIs OLEDs Organic Light-Emitting Diodes (OLEDs) Materials_Science->OLEDs

Caption: Logical workflow of this compound in research and development.

Conclusion

This compound is a versatile chemical intermediate with a promising profile for applications in drug discovery and materials science.[1][2] While some of its physicochemical properties are well-documented, further quantitative characterization of its boiling point, solubility, and LogP would be beneficial for optimizing its use in various synthetic applications. The provided experimental protocols offer a foundation for researchers to perform these characterizations. The logical workflows illustrate the potential pathways through which this compound can be utilized to develop novel and functional molecules. As research in these areas continues to advance, the demand for well-characterized and versatile building blocks like this compound is expected to grow.

References

Spectroscopic Data of 3-Amino-5-bromo-2-fluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-5-bromo-2-fluoropyridine, a key intermediate in pharmaceutical and chemical research. The information herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While complete experimental spectra for this specific compound are not widely available in public databases, this guide presents a robust, data-driven prediction based on analogous compounds and established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound (C₅H₄BrFN₂) has a molecular weight of approximately 191.00 g/mol . The pyridine ring is substituted with three key functional groups: an amino group at position 3, a bromine atom at position 5, and a fluorine atom at position 2. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

The following sections detail the predicted data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS, along with the experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the amino group protons. The chemical shifts are influenced by the electronic effects of the fluorine, bromine, and amino substituents.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-47.0 - 7.5Doublet of doublets (dd)³J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 1-2 Hz
H-67.8 - 8.2Doublet of doublets (dd)³J(H-F) ≈ 4-5 Hz, ⁴J(H-H) ≈ 2-3 Hz
-NH₂4.5 - 5.5Broad singlet (br s)-

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms (N, F, Br).

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160 (d, ¹J(C-F) ≈ 230-250 Hz)
C-3135 - 140 (d, ²J(C-F) ≈ 10-15 Hz)
C-4120 - 125 (d, ³J(C-F) ≈ 3-5 Hz)
C-5105 - 110
C-6145 - 150 (d, ²J(C-F) ≈ 15-20 Hz)

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position.

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-2-70 to -90Doublet of doublets (dd)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeIntensity
3450 - 3300N-H stretch (asymmetric and symmetric)Medium-Strong
3100 - 3000Aromatic C-H stretchMedium
1620 - 1580C=C and C=N ring stretchingStrong
1500 - 1400C=C and C=N ring stretchingStrong
1300 - 1200C-N stretchMedium
1250 - 1150C-F stretchStrong
700 - 600C-Br stretchMedium-Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zIonNotes
190/192[M]⁺Molecular ion peak, showing the Br isotope pattern.
111[M - Br]⁺Loss of a bromine radical.
84[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate several hundred to a few thousand scans.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to approximately 200 ppm.

    • Use an appropriate reference standard (e.g., CFCl₃).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Protocol

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample 3-Amino-5-bromo- 2-fluoropyridine Dissolved_Sample Dissolved Sample (for NMR) Sample->Dissolved_Sample Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolved_Sample->NMR IR IR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Structure of this compound with atom numbering.

Mass_Fragmentation M [M]⁺ m/z = 190/192 M_minus_Br [M - Br]⁺ m/z = 111 M->M_minus_Br - Br• M_minus_Br_HCN [C₄H₂FN]⁺ m/z = 84 M_minus_Br->M_minus_Br_HCN - HCN

Caption: Plausible mass spectrometry fragmentation pathway for the molecule.

The Cornerstone of Kinase Inhibitor Synthesis: A Technical Guide to 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure, forming the core of numerous therapeutic agents. Among the vast array of functionalized pyridines, 3-Amino-5-bromo-2-fluoropyridine has emerged as a critical and highly versatile intermediate, particularly in the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring an amine for linkage, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating physicochemical properties, provides a powerful toolkit for drug designers. This technical guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent kinase inhibitors for oncology.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature, with a melting point typically ranging from 75-80 °C. The presence of the fluorine atom and the pyridine nitrogen significantly influences the electron distribution within the aromatic ring, impacting its reactivity and the properties of its derivatives.

PropertyValueReference
Molecular Formula C₅H₄BrFN₂--INVALID-LINK--
Molecular Weight 191.00 g/mol --INVALID-LINK--
CAS Number 884495-22-1--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 75-80 °C--INVALID-LINK--
SMILES Nc1cc(Br)cnc1F--INVALID-LINK--
InChI 1S/C5H4BrFN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available pyridine derivative. A common strategy involves the bromination of a fluorinated aminopyridine precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established chemical transformations for pyridine systems.

Step 1: Fluorination of 3-Aminopyridine (Balz-Schiemann Reaction)

  • To a cooled solution of 3-aminopyridine in an appropriate acidic medium (e.g., tetrafluoroboric acid), slowly add a solution of sodium nitrite in water while maintaining a low temperature (typically below 0 °C).

  • Stir the resulting diazonium salt solution for a specified time at low temperature.

  • The crude diazonium tetrafluoroborate salt is then carefully heated, often in an inert solvent, to induce decomposition and formation of 3-fluoropyridine.

  • The product is isolated through extraction and purified by distillation or chromatography.

Step 2: Bromination of 3-Amino-2-fluoropyridine

  • Dissolve 3-Amino-2-fluoropyridine in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, which can be monitored by TLC or LC-MS.

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Application in the Synthesis of Kinase Inhibitors: The Case of ALK Inhibitors

The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. This compound and its analogs are key intermediates in the synthesis of several potent ALK inhibitors.

ALK Signaling Pathway in NSCLC

The EML4-ALK fusion protein, the most common ALK rearrangement in NSCLC, leads to constitutive activation of the ALK kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and invasion. ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its downstream signaling.

ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., Lorlatinib) ALK_Inhibitor->EML4_ALK

Caption: ALK Signaling Pathway and Inhibition.

Synthesis of an ALK Inhibitor Precursor via Suzuki-Miyaura Coupling

The bromine atom at the 5-position of this compound is strategically placed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is instrumental in building the complex molecular architecture of many kinase inhibitors by forming a key carbon-carbon bond.

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product into an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Workflow Start This compound + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-5-aryl-2-fluoropyridine (Kinase Inhibitor Core) Purification->Product

Caption: Suzuki Coupling Experimental Workflow.

Quantitative Data: Biological Activity of Aminopyridine-Based Kinase Inhibitors

The aminopyridine scaffold, derived from intermediates like this compound, is a common feature in a multitude of potent and selective kinase inhibitors. The following table summarizes the inhibitory activity of representative aminopyridine-based kinase inhibitors against their respective targets.

Kinase TargetInhibitor ScaffoldIC₅₀ (nM)Reference
ALK2-Aminopyridine derivative2-45--INVALID-LINK--
JAK22-Aminopyridine derivative3-9--INVALID-LINK--
CDK82-Aminopyridine derivative46--INVALID-LINK--
ALK23,5-Diaryl-2-aminopyridine1-100--INVALID-LINK--
EGFR4-[(3-Bromophenyl)amino]pyrido[d]pyrimidine0.008-0.13--INVALID-LINK--

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and adaptable platform for the synthesis of complex, biologically active molecules. As the quest for more selective and potent kinase inhibitors continues, the importance of such key intermediates will undoubtedly grow, solidifying their role as cornerstones in the development of next-generation targeted therapies. The experimental protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

A Comprehensive Technical Guide to 3-Amino-5-bromo-2-fluoropyridine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-fluoropyridine is a highly functionalized heterocyclic building block of significant interest in modern organic synthesis. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine core, offers a versatile platform for the construction of complex molecular architectures. The distinct reactivity of each substituent allows for a series of sequential and regioselective transformations, making it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.

The strategic placement of these functional groups enables chemists to leverage powerful cross-coupling and substitution reactions to introduce a variety of molecular fragments. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom, positioned at an activated ortho position to the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr). Finally, the amino group can be functionalized or used to direct further reactions. This guide provides an in-depth overview of the synthesis, reactivity, and application of this pivotal pyridine derivative.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthesis.

PropertyValueReference
CAS Number 884495-22-1[1]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance Solid[1]
Melting Point 75-80 °C[1]
SMILES Nc1cc(Br)cnc1F[1]
InChI Key CLYOMCMDBNNGSM-UHFFFAOYSA-N[1]

Synthesis of this compound

While specific patents detailing the exact synthesis of this compound are not publicly widespread, a plausible and logical synthetic route can be constructed based on established heterocyclic chemistry principles. A common strategy involves the bromination of a suitable aminofluoropyridine precursor. The Sandmeyer reaction, converting an amino group to a bromo group, is a well-established method for introducing bromine onto aromatic rings.

A potential synthetic pathway could begin with 3-amino-5-fluoropyridine, proceed through a diazotization of the amino group, followed by a Sandmeyer-type reaction to install the bromine atom. Alternatively, direct electrophilic bromination of a protected aminofluoropyridine could be employed to achieve the desired regiochemistry.

Synthetic_Pathway cluster_main Proposed Synthesis of this compound A 3-Amino-5-fluoropyridine B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr 2. 0-5 °C C 3-Bromo-5-fluoropyridine B->C CuBr D Nitration C->D HNO₃, H₂SO₄ E 3-Bromo-5-fluoro-2-nitropyridine D->E F Reduction E->F Fe, NH₄Cl or H₂, Pd/C G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol: Bromination via Sandmeyer Reaction (Adapted from similar transformations)

This protocol is a representative example for the conversion of an aminopyridine to a bromopyridine.

  • Diazotization: 3-Amino-5-fluoropyridine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5 °C in an ice-salt bath.

  • An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) bromide (1.2 eq) is dissolved in aqueous hydrobromic acid. The previously prepared cold diazonium salt solution is then added slowly to the CuBr solution.

  • The reaction is allowed to warm to room temperature and then heated to 60 °C for 1-2 hours until nitrogen evolution ceases.

  • Work-up: After cooling, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired brominated pyridine.

Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, which allows for selective functionalization.

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[2]

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br Pd_II R¹-Pd(II)L₂-X OA->Pd_II TM Transmetalation Pd_II->TM R²-B(OR)₂ Base Pd_II_R2 R¹-Pd(II)L₂-R² TM->Pd_II_R2 RE Reductive Elimination Pd_II_R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Conventional Heating) [2]

  • Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the bromopyridine).[2]

  • Reaction: Stir the reaction mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemperature (°C)Yield (%) (Analogous Reactions)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O85-95Moderate to Good[3]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110Good to Excellent[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80High[3]

This reaction facilitates the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine. It is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[5]

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br Pd_II Ar-Pd(II)L₂-Br OA->Pd_II Amine_Coord Amine Coordination Pd_II->Amine_Coord R¹R²NH Pd_Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ Amine_Coord->Pd_Amine Deprotonation Deprotonation Pd_Amine->Deprotonation Base Pd_Amido Ar-Pd(II)L₂(NR¹R²) Deprotonation->Pd_Amido RE Reductive Elimination Pd_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[6])

  • Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or sealed vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP or Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring (typically 80-110 °C) for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the solution with water and brine, then dry over anhydrous MgSO₄.

  • Purification: After filtration and solvent removal, purify the product by column chromatography or recrystallization.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-100
Pd(OAc)₂XPhosK₃PO₄t-BuOH100
Pd₂(dba)₃XantphosCs₂CO₃Dioxane110
Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

The fluorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. This allows for the displacement of fluoride by a range of nucleophiles, including alkoxides, thiolates, and amines. This SNAr reaction is often highly regioselective and proceeds under milder conditions compared to the substitution of analogous chloro- or bromopyridines.[7][8]

SNAr_Mechanism cluster_snar SₙAr Mechanism at the C2 Position Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Slow) Nucleophile Nu⁻ Product 3-Amino-5-bromo-2-Nu-pyridine Meisenheimer->Product - F⁻ (Fast) Leaving_Group F⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Detailed Experimental Protocol: SNAr with an Amine Nucleophile (Adapted from[7])

  • Setup: In a sealed reaction vial, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or tert-amyl alcohol).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 1.2-1.5 eq) and a base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Applications in Drug Discovery and Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a particularly valuable starting material for synthesizing inhibitors of critical cancer and inflammation targets, such as Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK).[9][10][]

The typical synthetic strategy involves an initial cross-coupling reaction at the C5-bromo position to install a larger aryl or heteroaryl fragment, followed by further functionalization.

Drug_Discovery_Workflow cluster_drug_discovery Application in Kinase Inhibitor Synthesis Start 3-Amino-5-bromo- 2-fluoropyridine Step1 Suzuki or Buchwald-Hartwig Coupling at C5-Br Start->Step1 Intermediate Key Bicyclic Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Amide Coupling) Intermediate->Step2 Final Potent & Selective Kinase Inhibitor (e.g., FGFR/JAK Inhibitor) Step2->Final

Caption: General workflow for the use of this compound in drug discovery.

Target Kinase FamilyRationale for Use of Pyridine ScaffoldRepresentative Inhibitors (Scaffold Class)
FGFR The aminopyridine core can act as a hinge-binder, mimicking the adenine portion of ATP.[9][12]1H-pyrrolo[2,3-b]pyridine derivatives[9]
JAK The triazolopyridine scaffold, derived from aminopyridines, is a validated core for potent and selective JAK inhibitors.[13]Triazolopyridine-based compounds (e.g., Filgotinib)[13]
EGFR Pyrido[d]pyrimidines, synthesized from functionalized pyridines, are potent inhibitors of EGFR tyrosine kinase.[12]4-[(3-Bromophenyl)amino]pyrido[d]pyrimidines[12]

Conclusion

This compound is a testament to the power of strategic functionalization in heterocyclic chemistry. Its three distinct reactive sites—the bromo group for cross-coupling, the fluoro group for SNAr, and the amino group for further derivatization—provide chemists with a robust and flexible tool for molecular construction. The ability to perform selective, sequential reactions makes this compound an exceptionally valuable intermediate for building complex molecules, particularly in the rapid generation of compound libraries for drug discovery. Its demonstrated utility in the synthesis of kinase inhibitors underscores its importance to the pharmaceutical industry, and its versatile reactivity ensures it will remain a cornerstone of heterocyclic synthesis for the foreseeable future.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromo-2-fluoropyridine is a key building block in medicinal chemistry and drug discovery, valued for its unique substitution pattern that allows for diverse chemical transformations. The electronic properties of this molecule are governed by the complex interplay of the electron-donating amino group and the electron-withdrawing halogen substituents on the electron-deficient pyridine ring. This guide provides a comprehensive analysis of these electronic effects, presenting a theoretical framework, collated quantitative data, and detailed experimental protocols to facilitate its application in research and development.

Introduction

The pyridine scaffold is a cornerstone of many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic functionalization of the pyridine ring with substituents that modulate its electronic properties is a critical aspect of rational drug design. In this compound, the positions of the amino, bromo, and fluoro groups create a unique electronic landscape that influences its reactivity, basicity, and potential intermolecular interactions. Understanding these electronic effects is paramount for predicting reaction outcomes, designing novel analogues, and elucidating structure-activity relationships (SAR).

The amino group at the 3-position is a strong electron-donating group, primarily through its positive resonance effect (+M), which increases the electron density of the pyridine ring. Conversely, the bromine at the 5-position and the fluorine at the 2-position are electronegative atoms that exert electron-withdrawing inductive effects (-I). The fluorine atom also possesses a resonance-donating effect (+M) due to its lone pairs, though its inductive effect is generally considered dominant. The interplay of these competing effects determines the overall electron distribution and chemical character of the molecule.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. Due to the complexity of substituent interactions in a polysubstituted heteroaromatic ring, the values presented below are estimations based on constants derived from simpler systems.

SubstituentPositionHammett Constant (σ) TypeEstimated ValuePredominant Effect
-NH₂3σₚ-0.66+M >> -I (Strongly donating)
-Br5σₘ+0.39-I > +M (Inductively withdrawing)
-F2σₚ+0.06-I > +M (Strongly inductively withdrawing, weakly resonance donating)

Note: The choice of σₚ for the 2- and 3-substituents and σₘ for the 5-substituent is based on their positions relative to the pyridine nitrogen and their ability to engage in resonance interactions with the ring.

Acidity Constant (pKa)

The pKa of the pyridinium ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid. Conversely, electron-withdrawing groups decrease basicity and lower the pKa. For this compound, the strong electron-donating amino group is expected to increase the basicity relative to pyridine (pKa ≈ 5.2), while the two electron-withdrawing halogens will decrease it. The net effect is a balance of these opposing influences. Computational methods are often employed to predict the pKa of such complex molecules.

ParameterValue
Estimated pKa (pyridinium ion)2.5 - 3.5
NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei are sensitive to the electron density around them.

  • ¹H NMR: The positions of the aromatic protons will be influenced by the combined electronic effects of the substituents.

  • ¹³C NMR: The chemical shifts of the ring carbons will reflect the electron-donating and -withdrawing properties of the attached groups. Carbons attached to electron-withdrawing groups will be shifted downfield (higher ppm), while those influenced by electron-donating groups will be shifted upfield (lower ppm).

  • ¹⁵N NMR: The chemical shift of the pyridine nitrogen provides a direct measure of its electron density and, consequently, its basicity.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and can be a valuable probe for studying substituent effects.

While specific spectral assignments for this compound require experimental determination, the availability of its ¹H NMR spectrum in databases allows for initial analysis.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for the experimental determination of the pKa of a pyridine derivative.

Materials:

  • This compound

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Gentle heating or the addition of a small amount of co-solvent may be necessary to ensure complete dissolution.

  • Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Place a known volume of the sample solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Record the initial pH of the solution.

  • Add small, precise increments of the standardized 0.1 M HCl solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

  • Plot the pH versus the volume of HCl added.

  • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.

  • The data can also be analyzed by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the peak of the derivative corresponds to the equivalence point.

Visualizations

Interplay of Electronic Effects

The following diagram illustrates the primary inductive (-I) and resonance (+M) effects of the substituents on the pyridine ring.

Electronic_Effects cluster_molecule This compound cluster_effects Electronic Effects cluster_properties Resulting Properties mol Reactivity Reactivity Profile mol->Reactivity Basicity Pyridine Basicity (pKa) mol->Basicity NH2 3-Amino (-NH2) NH2->mol +M (strong) -I (weak) Br 5-Bromo (-Br) Br->mol -I (strong) +M (weak) F 2-Fluoro (-F) F->mol -I (very strong) +M (weak)

Caption: Interplay of inductive and resonance effects.

Experimental Workflow for pKa Determination

This diagram outlines the key steps in the experimental determination of the pKa value.

pKa_Workflow A Prepare Sample Solution (known concentration) C Titrate with Standard Acid (HCl) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 equivalence point) F->G

Caption: Workflow for pKa determination.

Conclusion

The electronic landscape of this compound is a finely tuned balance of competing electronic effects. The strongly electron-donating amino group enhances the electron density of the pyridine ring, while the inductively withdrawing fluoro and bromo substituents decrease it. This intricate interplay governs the molecule's reactivity, basicity, and suitability for various applications in drug discovery and materials science. A thorough understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for harnessing the full potential of this versatile chemical scaffold. Further computational studies and experimental validation are encouraged to refine the electronic parameters of this important molecule.

The Strategic Application of 3-Amino-5-bromo-2-fluoropyridine in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this class of compounds, 3-Amino-5-bromo-2-fluoropyridine has emerged as a particularly valuable building block for the synthesis of novel kinase inhibitors. This technical guide explores the synthetic utility and strategic importance of this trifunctionalized pyridine derivative in the development of next-generation targeted therapies.

The strategic placement of the amino, bromo, and fluoro substituents on the pyridine ring offers a versatile platform for a wide array of chemical transformations. The bromine atom at the 5-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties. The amino group at the 3-position can be readily functionalized or can act as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The fluorine atom at the 2-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound. This unique combination of functionalities makes this compound an attractive starting material for generating libraries of potent and selective kinase inhibitors.

This guide will provide an in-depth overview of the synthetic methodologies employed to derivatize this compound, present representative biological data of analogous compounds, and illustrate the key signaling pathways and experimental workflows relevant to the discovery of novel kinase inhibitors.

Data Presentation: Representative Biological Activity of Related Kinase Inhibitors

While specific data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the biological activities of structurally related aminopyridine and aminopyrimidine-based kinase inhibitors. This data serves as a benchmark for the potential potency that can be achieved using this class of building blocks.

Table 1: Representative Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors against various kinases.

Compound ScaffoldKinase TargetIC50 (nM)Reference Compound
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-onePDGFr79Compound 63[1]
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-onebFGFr43Compound 63[1]
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-oneEGFr44Compound 63[1]
2-Aminopyrido[2,3-d]pyrimidin-7(8H)-onec-Src9Compound 63[1]
Imidazo[4,5-b]pyridineAurora-A7.5 (Kd)Compound 27e[2]
Imidazo[4,5-b]pyridineAurora-B48 (Kd)Compound 27e[2]
Imidazo[4,5-b]pyridineFLT36.2 (Kd)Compound 27e[2]

Table 2: Representative Antiproliferative Activity of Aminopyrimidine-Based Kinase Inhibitors in Cancer Cell Lines.

Compound ScaffoldCell LineCancer TypeIC50 (µM)
PyridothienopyrimidineHepG-2Liver Cancer1.17 - 2.79
PyridothienopyrimidineMCF-7Breast Cancer1.17 - 2.79
3-Aminoimidazo[1,2-α]pyridineHT-29Colon Cancer4.15
3-Aminoimidazo[1,2-α]pyridineB16F10Melanoma14.39

Experimental Protocols: Key Synthetic Methodologies

The derivatization of this compound predominantly relies on well-established palladium-catalyzed cross-coupling reactions. The following protocols are representative of the methods used to synthesize kinase inhibitors from analogous brominated aminopyridines.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid with a bromopyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroarylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[3]

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N bond formation between a bromopyridine and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.[4]

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Kinase Inhibitor->RAF Kinase Inhibitor->MEK Kinase Inhibitor->PI3K Kinase Inhibitor->AKT Kinase Inhibitor->mTOR

Caption: A generalized receptor tyrosine kinase signaling pathway.

G Start Start This compound This compound Start->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Intermediate 1 Intermediate 1 Suzuki Coupling->Intermediate 1 Intermediate 2 Intermediate 2 Buchwald-Hartwig Amination->Intermediate 2 Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki Coupling Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Buchwald-Hartwig Amination Further Functionalization Further Functionalization Intermediate 1->Further Functionalization Intermediate 2->Further Functionalization Purification Purification Further Functionalization->Purification Biological Screening Biological Screening Purification->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: A general workflow for the synthesis of kinase inhibitors.

Conclusion

This compound represents a highly versatile and valuable building block for the discovery of novel kinase inhibitors. Its trifunctionalized nature allows for the systematic exploration of chemical space around the pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. While direct examples of its application in the literature are emerging, the established synthetic methodologies for analogous compounds, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a clear roadmap for its utilization. The representative data from related aminopyridine and aminopyrimidine scaffolds underscore the potential of this class of compounds to yield potent kinase inhibitors. As the demand for targeted cancer therapies continues to grow, the strategic use of well-designed building blocks like this compound will be instrumental in the development of the next generation of life-saving medicines.

References

The Strategic Reactivity of 3-Amino-5-bromo-2-fluoropyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the reactivity of the pyridine ring in 3-Amino-5-bromo-2-fluoropyridine, a versatile building block for researchers, scientists, and drug development professionals. This document outlines the key reactive sites, predictable reaction pathways, and detailed experimental protocols for leveraging this molecule in complex organic synthesis.

Core Reactivity Profile

The unique substitution pattern of this compound—an electron-donating amino group and two electron-withdrawing halogens—creates a pyridine ring with distinct and exploitable reactivity at its three functionalized positions. The fluorine at C-2 is highly activated for nucleophilic aromatic substitution (SNAr), the bromine at C-5 is primed for palladium-catalyzed cross-coupling reactions, and the amino group at C-3 can be functionalized or influence the ring's electronic properties.

Data Summary: Physical and Spectroscopic Properties

A clear understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application in synthesis.

PropertyValueReference
Molecular FormulaC₅H₄BrFN₂
Molecular Weight191.00 g/mol
Melting Point75-80 °C
AppearanceSolid
InChI KeyCLYOMCMDBNNGSM-UHFFFAOYSA-N
SMILESNc1cc(Br)cnc1F

Key Reaction Classes and Experimental Protocols

The strategic functionalization of this compound can be achieved through several key reaction classes, each targeting a specific site on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The fluorine atom at the C-2 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the bromine atom. This allows for the selective introduction of a variety of nucleophiles.

General Experimental Protocol for SNAr:

A solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is treated with the desired nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5-2.0 eq). The reaction mixture is heated (typically between 80-150 °C) and monitored by TLC or LC-MS until completion. Upon cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Note: The reactivity of fluoropyridines in SNAr reactions is often significantly higher than their chloro- or bromo- counterparts, allowing for milder reaction conditions.[1]

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The bromine atom at the C-5 position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

a) Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming biaryl structures.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/water is added a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%). The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by chromatography.[2][3]

b) Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, introducing a new amino substituent.

General Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere glovebox or Schlenk line, a mixture of this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like BINAP or Xantphos) (1-5 mol%), and a base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 eq) in an anhydrous solvent (e.g., toluene, dioxane) is heated. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.[4][5]

Reactivity of the Amino Group

The amino group at C-3 can undergo typical reactions such as acylation, alkylation, and diazotization, providing further avenues for functionalization.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.

Reaction_Pathways cluster_SnAr Nucleophilic Aromatic Substitution (SNAr) at C-2 cluster_Coupling Cross-Coupling at C-5 This compound This compound SnAr_Product 3-Amino-5-bromo-2-(Nu)pyridine This compound->SnAr_Product Nu-, Base Suzuki_Product 3-Amino-5-(Aryl)-2-fluoropyridine This compound->Suzuki_Product ArB(OH)2, Pd catalyst, Base Buchwald_Product 3-Amino-5-(NRR')-2-fluoropyridine This compound->Buchwald_Product HNRR', Pd catalyst, Base

Caption: Key reaction pathways for this compound.

Experimental_Workflow start Start: this compound reaction_setup Reaction Setup: - Reactants - Catalyst/Ligand - Base - Solvent start->reaction_setup reaction_conditions Reaction Conditions: - Temperature - Time - Atmosphere reaction_setup->reaction_conditions workup Aqueous Workup and Extraction reaction_conditions->workup purification Purification: - Column Chromatography workup->purification analysis Product Characterization: - NMR, MS, etc. purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthetic transformations.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined and predictable reactivity at the C-2, C-3, and C-5 positions allows for the strategic and selective introduction of a wide range of functional groups. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

3-Amino-5-bromo-2-fluoropyridine: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Halogenated Pyridines in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, offering an efficient alternative to high-throughput screening (HTS). By screening low molecular weight compounds (fragments), FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency. These fragment hits serve as starting points for optimization into potent and selective drug candidates.

Halogenated pyridines are a privileged scaffold in medicinal chemistry. The pyridine ring provides a versatile template with a nitrogen atom capable of forming key hydrogen bonds, while halogen substituents, particularly fluorine and bromine, can modulate physicochemical properties and introduce specific interactions with protein targets. Fluorine can enhance binding affinity, metabolic stability, and membrane permeability. Bromine, a larger and more polarizable halogen, can participate in halogen bonding and provides a reactive handle for synthetic elaboration.

This technical guide focuses on 3-Amino-5-bromo-2-fluoropyridine , a fragment that combines these key features. Its unique substitution pattern—an amino group for hydrogen bonding and directed interactions, a fluorine atom to modulate pKa and potentially engage in polar interactions, and a bromine atom for halogen bonding and synthetic tractability—makes it a compelling candidate for FBDD libraries. This document provides a comprehensive overview of its properties, potential applications, and detailed experimental protocols for its use in FBDD campaigns.

Physicochemical Properties of this compound

A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting results. The properties of this compound are summarized below, making it an ideal candidate for FBDD as it adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).

PropertyValueSource
Molecular Formula C₅H₄BrFN₂[1][2]
Molecular Weight 191.00 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 75-80 °C[1][2]
CAS Number 884495-22-1[1][2]
SMILES Nc1cc(Br)cnc1F[1][2]
InChI Key CLYOMCMDBNNGSM-UHFFFAOYSA-N[1][2]
cLogP (calculated) ~1.5 - 2.0Estimated
Hydrogen Bond Donors 1 (from amino group)Calculated
Hydrogen Bond Acceptors 2 (pyridine N, Fluorine)Calculated
Rotatable Bonds 0Calculated

Application in Fragment-Based Drug Discovery

While specific screening campaigns detailing the use of this compound are not extensively published, its structural motifs are prevalent in compounds targeting a range of biological targets. Its value lies in its potential to serve as a versatile starting point for developing inhibitors for various protein families, including kinases, proteases, and epigenetic targets like bromodomains.

The general workflow for an FBDD campaign utilizing a fragment like this compound is outlined below.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Frag 3-Amino-5-bromo- 2-fluoropyridine Screen Biophysical Screening (19F NMR, SPR, etc.) Frag->Screen High Concentration Screening Validate Dose-Response & Orthogonal Methods Screen->Validate Identified Hits Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirmed Binders Chem Medicinal Chemistry (Fragment Growing/Linking) Structure->Chem Structural Insights Lead Lead Compound Chem->Lead Improved Affinity & Properties

Caption: General workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to screening and characterizing fragments like this compound.

Synthesis of this compound

A general synthetic strategy for a related compound is as follows: A mixture of 3,5-dibromopyridine, an appropriate amine (e.g., pyrrolidine), and a solvent like 1-methyl-2-pyrrolidinone (NMP) and toluene is subjected to microwave irradiation at 180°C for 30 minutes.[3] The resulting product is then purified to yield the desired 3-amino-5-bromopyridine derivative.[3]

¹⁹F NMR Screening

The presence of a fluorine atom makes this compound an excellent candidate for ¹⁹F NMR-based screening. This technique is highly sensitive, has a low background signal, and can rapidly screen mixtures of fluorinated fragments.[2][4]

Protocol for ¹⁹F NMR Fragment Screening:

  • Library Preparation: Prepare cocktails of 5-10 fluorinated fragments, including this compound, at a concentration of 100-200 µM each in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, with 5% D₂O).

  • Target Protein Preparation: Prepare the target protein at a concentration of 10-50 µM in the same buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail alone.

    • Acquire a second ¹⁹F NMR spectrum of the fragment cocktail in the presence of the target protein.

    • Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress broad signals from protein-bound fragments, allowing for the detection of binding events through changes in the observed signals (chemical shift perturbations, line broadening, or disappearance of signals).

  • Hit Identification: Fragments that bind to the target protein will show significant changes in their ¹⁹F NMR signals between the two spectra.

NMR_Screening cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Analysis Fragments Fluorinated Fragment Cocktail NMR_ref Acquire Reference 19F Spectrum (Fragments only) Fragments->NMR_ref NMR_exp Acquire 19F Spectrum (Fragments + Protein) Fragments->NMR_exp Protein Target Protein Protein->NMR_exp Compare Compare Spectra NMR_ref->Compare NMR_exp->Compare Hits Identify Hits (Signal Changes) Compare->Hits

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that can detect and quantify binding events in real-time. It is well-suited for screening fragment libraries due to its high sensitivity and ability to provide kinetic data.[5][6][7]

Protocol for SPR Fragment Screening:

  • Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Fragment Library Screening:

    • Prepare solutions of this compound and other fragments in a suitable running buffer (e.g., HBS-EP+) at a concentration of 100-500 µM.

    • Inject the fragment solutions over the protein and reference channels.

    • Monitor the change in response units (RU) to detect binding.

  • Hit Validation:

    • For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the dissociation constant (K D).

    • Kinetic analysis can be performed to determine the association (k a) and dissociation (k d) rates.

SPR_Workflow cluster_0 Assay Setup cluster_1 Screening cluster_2 Hit Characterization Immobilize Immobilize Target Protein on Sensor Chip Inject Inject Fragment Library (Single Concentration) Immobilize->Inject Prepared Chip DoseResponse Dose-Response Analysis (Determine KD) Inject->DoseResponse Primary Hits Kinetics Kinetic Analysis (ka, kd) DoseResponse->Kinetics Confirmed Hits

Caption: Workflow for SPR-based fragment screening.

X-ray Crystallography for Structural Insights

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[8][9][10]

Protocol for Crystallographic Fragment Screening:

  • Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (<2.5 Å).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant-containing buffer.

    • Transfer the protein crystals into the soaking solution and incubate for a defined period (e.g., a few hours to overnight).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment and its binding mode.

Data Presentation and Hit Optimization

A key aspect of FBDD is the use of ligand efficiency (LE) metrics to guide the optimization of fragment hits. LE normalizes binding affinity for the size of the molecule, allowing for a more rational comparison of compounds.[11][12][13]

Key Ligand Efficiency Metrics:

  • Ligand Efficiency (LE): LE = -RT * ln(K D) / N, where N is the number of non-hydrogen atoms. A value > 0.3 kcal/mol/atom is generally considered good for a fragment hit.

  • Lipophilic Ligand Efficiency (LLE): LLE = pIC₅₀ - cLogP. It assesses the balance between potency and lipophilicity, with higher values being more desirable.

The following table provides a hypothetical example of how screening data for this compound and other fragments could be presented.

Fragment IDStructureK D (µM)LELLEHit?
ABFP-01 This compound 2500.352.1Yes
FRAG-02(Structure)>1000--No
FRAG-03(Structure)1500.382.5Yes
FRAG-04(Structure)5000.291.5No

Hit-to-Lead Optimization Strategies:

Once a fragment hit like this compound is identified and its binding mode is determined, the next step is to increase its affinity and improve its drug-like properties. The bromine atom at the 5-position is an ideal handle for synthetic elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira) to "grow" the fragment into unoccupied regions of the binding pocket, guided by the structural data.

Hit_Optimization cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Chemical Synthesis cluster_3 Lead Compound Hit 3-Amino-5-bromo- 2-fluoropyridine (Low Affinity) Structure X-ray Crystal Structure (Hit-Protein Complex) Hit->Structure Design Identify Growth Vectors (e.g., at Bromine) Structure->Design Synthesis Synthesize Analogs (e.g., Suzuki Coupling) Design->Synthesis Lead Optimized Lead (High Affinity & Good Properties) Synthesis->Lead

Caption: Hit-to-lead optimization workflow.

Conclusion

This compound represents a high-potential fragment for FBDD campaigns. Its combination of a hydrogen-bonding amino group, a modulating fluorine atom, and a synthetically tractable bromine atom provides a rich platform for discovering and optimizing novel drug candidates. The methodologies outlined in this guide provide a robust framework for integrating such fragments into modern drug discovery pipelines, from initial screening to lead optimization. While the full potential of this specific fragment is yet to be broadly documented, its inherent properties and the power of FBDD techniques suggest it could be a valuable tool in the development of new therapeutics.

References

The Versatile Role of 3-Amino-5-bromo-2-fluoropyridine in the Synthesis of Fused Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-2-fluoropyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile starting material in the synthesis of a wide array of fused heterocyclic compounds. Its unique arrangement of an amino group, a bromo substituent, and a fluorine atom on the pyridine core provides multiple reactive sites, enabling diverse synthetic transformations. This technical guide explores the utility of this compound as a key building block for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

The strategic placement of the reactive groups on the pyridine ring allows for a range of cyclization strategies to form fused ring systems. The amino group can act as a nucleophile, while the fluorine and bromine atoms can participate in nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, respectively. This inherent reactivity makes this compound an attractive precursor for generating libraries of novel fused heterocycles for screening in drug development programs. This guide will provide an in-depth overview of key synthetic pathways, detailed experimental protocols, and quantitative data for the synthesis of prominent fused heterocyclic systems derived from this important starting material.

Synthesis of Fused Heterocyclic Scaffolds

The reactivity of this compound allows for its elaboration into various fused heterocyclic systems. Two prominent examples are the synthesis of pyrido[3,2-b][1]oxazines and pyrido[2,3-b]pyrazines. These scaffolds are prevalent in many biologically active molecules.

I. Synthesis of Pyrido[3,2-b][1][2]oxazines

The synthesis of the pyrido[3,2-b][1]oxazine ring system can be achieved through a two-step sequence starting from this compound. The initial step involves the N-alkylation of the amino group with a suitable two-carbon synthon, followed by an intramolecular nucleophilic aromatic substitution to construct the oxazine ring.

A common and effective method involves the reaction of this compound with ethyl chloroacetate. The amino group acts as a nucleophile, displacing the chloride to form an N-substituted intermediate. Subsequent treatment with a base promotes intramolecular cyclization, where the newly formed secondary amine displaces the fluorine atom at the C-2 position of the pyridine ring to yield the fused pyrido[3,2-b][1]oxazinone.

Experimental Protocol: Synthesis of 7-bromo-8-fluoropyrido[3,2-b][1]oxazin-3(4H)-one

Step 1: N-Alkylation

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature, and then ethyl chloroacetate (1.2 eq) is added dropwise. The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-alkylated intermediate, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

The purified N-alkylated intermediate from Step 1 is dissolved in a suitable solvent, such as tetrahydrofuran (THF). A strong base, for example, sodium hydride (1.5 eq), is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the cyclization is complete, as indicated by TLC. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude 7-bromo-8-fluoropyrido[3,2-b][1]oxazin-3(4H)-one. Purification is typically achieved by recrystallization or column chromatography.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1This compound, Ethyl chloroacetateK₂CO₃, DMF60-804-675-85
2N-alkylated intermediateNaH, THF0 to RT2-480-90
II. Synthesis of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core is another important heterocyclic system that can be accessed from this compound. A common synthetic strategy involves the condensation of the 2,3-diaminopyridine precursor with a 1,2-dicarbonyl compound. Therefore, the initial step from this compound would be the introduction of a second amino group at the C-2 position, which is challenging due to the presence of the fluorine atom.

A more direct approach involves a condensation reaction with a suitable diketone or its equivalent. For instance, reaction with diethyl oxalate can lead to the formation of a quinoxaline-dione system.

Experimental Protocol: Synthesis of 7-bromo-6-fluoropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

A mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) in a high-boiling solvent such as diphenyl ether is heated at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is then washed with a suitable solvent like ethanol to remove impurities. The crude product can be further purified by recrystallization from a high-boiling solvent or by sublimation under reduced pressure to afford the desired 7-bromo-6-fluoropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

ReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
This compound, Diethyl oxalateDiphenyl etherReflux8-1260-70

Visualization of Synthetic Pathways

To better illustrate the synthetic transformations, the following diagrams represent the logical flow of the reactions described.

synthesis_pathway_1 start This compound intermediate N-alkylated Intermediate start->intermediate Ethyl chloroacetate, K₂CO₃, DMF product 7-Bromo-8-fluoropyrido[3,2-b][1,4]oxazin-3(4H)-one intermediate->product NaH, THF

Caption: Synthesis of Pyrido[3,2-b][1]oxazinone.

synthesis_pathway_2 start This compound product 7-Bromo-6-fluoropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione start->product Diethyl oxalate, Diphenyl ether, Reflux

Caption: Synthesis of Pyrido[2,3-b]pyrazine-dione.

Conclusion

This compound stands out as a pivotal starting material for the synthesis of diverse and complex fused heterocyclic systems. The strategic positioning of its functional groups allows for a variety of synthetic manipulations, leading to the efficient construction of valuable scaffolds for drug discovery and materials science. The protocols outlined in this guide for the synthesis of pyrido[3,2-b][1]oxazines and pyrido[2,3-b]pyrazines exemplify the synthetic utility of this versatile building block. Further exploration of the reactivity of this compound is expected to unveil novel synthetic routes to other important fused heterocyclic compounds, thereby expanding the chemical space available to researchers in their quest for new and improved therapeutic agents and functional materials. The continued investigation into the applications of this starting material will undoubtedly contribute to advancements in organic and medicinal chemistry.

References

Methodological & Application

Synthesis and Derivatization of 3-Amino-5-bromo-2-fluoropyridine: A Versatile Building Block for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and derivatization of 3-Amino-5-bromo-2-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The unique arrangement of its functional groups—an amine, a bromine atom, and a fluorine atom on a pyridine ring—offers a versatile platform for a variety of chemical modifications, enabling the construction of complex molecular architectures.[1]

Representative Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the provided search results, a representative synthesis can be proposed based on analogous reactions for similar fluorinated and brominated pyridines. The following protocol is a hypothetical pathway and should be optimized for specific laboratory conditions. This proposed synthesis involves the bromination of a fluorinated aminopyridine precursor.

Protocol 1: Representative Synthesis of this compound

Materials:

  • 3-Amino-2-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-2-fluoropyridine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Derivatization of the this compound Scaffold

The bromine atom at the 5-position and the amino group at the 3-position are amenable to a wide range of cross-coupling and substitution reactions, making this compound a valuable building block. The following sections detail protocols for two of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners.[3][4] This reaction is widely used in medicinal chemistry to synthesize biaryl compounds, which are common motifs in biologically active molecules.[3][5]

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [5]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine75
24-Methylphenylboronic acid5-(4-methylphenyl)-2-methylpyridin-3-amine78
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine80
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine72
54-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine70

Note: The data presented is for a close structural analog, 5-bromo-2-methylpyridin-3-amine, and provides a strong indication of expected yields for the coupling of this compound under similar conditions.[3]

dot

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow cluster_reagents Key Reagents prep Reaction Setup reaction Microwave Irradiation or Conventional Heating prep->reaction 1. Add reagents 2. Seal vial workup Workup reaction->workup 1. Cool to RT purification Purification workup->purification 1. Filter 2. Extract 3. Dry product Coupled Product purification->product Column Chromatography substrate 3-Amino-5-bromo- 2-fluoropyridine boronic_acid Arylboronic Acid catalyst Palladium Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K3PO4) solvent Solvent (e.g., 1,4-Dioxane/Water)

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium phosphate (2.0 eq)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and potassium phosphate.[3]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).[3]

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[3][5]

  • Heat the reaction mixture at 85-95 °C for 12-18 hours, or until TLC indicates completion of the reaction.[5]

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Dilute the filtrate with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Microwave-Assisted Suzuki-Miyaura Coupling:

For accelerated reaction times, a microwave reactor can be utilized.

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[3]

  • Add the palladium catalyst and ligand (if not using a pre-formed catalyst).[3]

  • Add the chosen solvent system to the vial.[3]

  • Seal the vial and place it in the microwave reactor.[3]

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[3]

  • After the reaction is complete, cool the vial to room temperature and proceed with the workup and purification as described above.[3]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyridine ring, providing access to a diverse range of N-arylated derivatives.

Table 2: Buchwald-Hartwig Amination of 3,5-dibromopyridine with Various Amines (Microwave Conditions) [9]

EntryAmineProductReaction TimeYield (%)
1Pyrrolidine5-bromo-3-(pyrrolidin-1-yl)pyridine30 min55
2Diethylamine5-bromo-N,N-diethylpyridin-3-amine8 h45
3Piperidine5-bromo-3-(piperidin-1-yl)pyridine1 h60
4Morpholine4-(5-bromopyridin-3-yl)morpholine1 h65
5N-Boc-piperazinetert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate1 h70

Note: This data is for the amination of 3,5-dibromopyridine and serves as a reference for the expected reactivity and yields for the amination of this compound.[9]

dot

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow General Workflow Pd0 Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Setup Reaction Setup Heating Heating Setup->Heating Workup Aqueous Workup Heating->Workup Purify Purification Workup->Purify

Caption: Buchwald-Hartwig Amination Cycle.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Toluene or Dioxane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene or dioxane, followed by this compound and the amine.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Microwave-Assisted Buchwald-Hartwig Amination:

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives can be achieved using microwave irradiation, which often leads to shorter reaction times and improved yields.[9]

  • In a microwave vial, combine 3,5-dibromopyridine (as a proxy for this compound) and an excess of the aliphatic amine (e.g., 10 equivalents).[9]

  • Add a suitable solvent such as 1-methyl-2-pyrrolidinone (NMP) and toluene.[9]

  • Seal the vial and heat in a microwave reactor at a temperature of around 180 °C for 30 minutes to 8 hours, depending on the amine used.[9]

  • After cooling, proceed with the standard aqueous workup and purification.[9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of derivatives with potential applications in drug discovery and agrochemical research. The protocols outlined in this document for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and adaptable methods for the construction of novel carbon-carbon and carbon-nitrogen bonds, respectively. These reactions, particularly when utilizing microwave-assisted conditions, offer efficient pathways to new chemical entities for further investigation.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Amino-5-bromo-2-fluoropyridine with various aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct 3-amino-2-fluoro-5-arylpyridines, which are valuable scaffolds in medicinal chemistry and drug development.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1] For substrates such as this compound, the presence of the amino and fluoro groups can influence the reactivity of the pyridine ring. However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved.

Data Presentation: Representative Yields

While specific quantitative data for the Suzuki-Miyaura cross-coupling of this compound with a wide range of boronic acids is not extensively published, the following table summarizes the yields obtained from the reaction of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2] This data provides a strong indication of the expected yields for the coupling of this compound under similar conditions. The reaction conditions for this data involved Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system, heated at 85-95 °C.[2]

EntryArylboronic AcidProductYield (%)[2]
1Phenylboronic acid3-Amino-2-fluoro-5-phenylpyridine85
24-Methylphenylboronic acid3-Amino-2-fluoro-5-(4-methylphenyl)pyridine82
34-Methoxyphenylboronic acid3-Amino-2-fluoro-5-(4-methoxyphenyl)pyridine88
44-Chlorophenylboronic acid3-Amino-2-fluoro-5-(4-chlorophenyl)pyridine78
54-Fluorophenylboronic acid3-Amino-2-fluoro-5-(4-fluorophenyl)pyridine80
63,5-Dimethylphenylboronic acid3-Amino-2-fluoro-5-(3,5-dimethylphenyl)pyridine75
73,5-Difluorophenylboronic acid3-Amino-2-fluoro-5-(3,5-difluorophenyl)pyridine72
83-Chloro-4-fluorophenylboronic acid3-Amino-2-fluoro-5-(3-chloro-4-fluorophenyl)pyridine70
9Thiophen-3-ylboronic acid3-Amino-2-fluoro-5-(thiophen-3-yl)pyridine65

Note: The yields presented are for the coupling of 5-bromo-2-methylpyridin-3-amine and are intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating Method

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminobromopyridines.[1][2]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).[1]

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-2-fluoro-5-arylpyridine.

Protocol 2: Microwave-Assisted Method

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2.0 equivalents)

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst inert Establish Inert Atmosphere (N2 or Ar) catalyst->inert solvent Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Vacuum dry->concentrate purify Purify by Column Chromatography concentrate->purify char Characterize Product (NMR, MS, etc.) purify->char G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetal_complex Transmetalation product Product (Ar-Ar') transmetal_complex->product Reductive Elimination product->pd0 reagent1 3-Amino-5-bromo- 2-fluoropyridine (Ar-Br) reagent1->pd2_complex reagent2 Arylboronic Acid (Ar'-B(OH)2) reagent2->pd2_complex base Base (e.g., K3PO4) base->pd2_complex

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-5-bromo-2-fluoropyridine. This cross-coupling reaction is a pivotal method for the synthesis of novel diaminopyridine derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols herein are designed to serve as a robust starting point for researchers, offering guidance on reagent selection, reaction setup, and optimization. This guide includes tabulated data on various catalytic systems and reaction conditions, alongside visual diagrams to elucidate the experimental workflow and the catalytic cycle.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[2] The synthesis of substituted aminopyridines is of particular interest as this structural motif is present in numerous biologically active compounds.

This compound is a valuable building block, and its amination at the C5-position opens avenues for the creation of diverse libraries of 3,5-diaminopyridine derivatives. The fluorine atom at the C2-position and the amino group at the C3-position can influence the electronic properties and reactivity of the pyridine ring, making the optimization of reaction conditions crucial for successful coupling. These application notes provide a comprehensive guide to achieving efficient Buchwald-Hartwig amination with this substrate.

Data Presentation

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following tables summarize typical reaction conditions and parameters that can be optimized for the amination of this compound, based on established procedures for structurally similar bromopyridines.[3][4]

Table 1: Recommended Catalytic Systems for Amination of this compound

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Amine Scope
1Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5-2.0)Toluene or Dioxane80-110Primary & Secondary Aliphatic Amines
2Pd(OAc)₂ (2-5)BINAP (3-6)Cs₂CO₃ (2.0-3.0)Dioxane or THF90-120Primary & Secondary Aryl Amines
3[Pd(allyl)Cl]₂ (1-2)RuPhos (2-4)K₃PO₄ (2.0-3.0)t-BuOH or Toluene100-120Hindered Primary & Secondary Amines
4XPhos Pd G3 (1-3)(integrated)LHMDS (1.5-2.0)THF65-100Anilines and Heterocyclic Amines

Table 2: Influence of Reaction Parameters on Yield and Selectivity

ParameterVariationExpected OutcomeConsiderations
Catalyst Loading 0.5 - 5 mol%Higher loading may increase reaction rate but also cost and potential for side reactions. Lower loading is more economical but may require longer reaction times.Optimization is key to balance efficiency and cost.
Ligand Choice Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) vs. bidentate ligands (e.g., BINAP)Bulky monophosphines are often effective for hindered substrates. Bidentate ligands can enhance catalyst stability.[2]The choice of ligand is critical and substrate-dependent.
Base Strength Strong (NaOtBu, LHMDS) vs. Weaker (Cs₂CO₃, K₃PO₄)Strong bases are often more effective but can be incompatible with sensitive functional groups. Weaker bases may require higher temperatures.Substrate functionality will dictate the appropriate base.
Solvent Polarity Aprotic (Toluene, Dioxane) vs. Protic (t-BuOH)Solvent can influence catalyst solubility and activity. Toluene and dioxane are common choices.Ensure the solvent is anhydrous to prevent catalyst deactivation.
Temperature 60 - 120 °CHigher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products.Monitor reaction progress to avoid prolonged heating.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Pd Catalyst, Ligand, and Base to Schlenk Tube B Evacuate and Backfill with Argon/Nitrogen (3x) A->B C Add Anhydrous Solvent B->C D Add Amine Coupling Partner C->D E Heat to Desired Temperature (e.g., 80-110 °C) with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction (e.g., with water or sat. aq. NH₄Cl) G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [LₙPd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex + HNR¹R² Amido_complex LₙPd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Aliphatic Amine

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe, followed by the aliphatic amine.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated-3,5-diamino-2-fluoropyridine.

Protocol 2: General Procedure for the Amination of this compound with an Arylamine

This protocol is adapted for use with less nucleophilic arylamines and may require higher temperatures and a different base.

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Sealable reaction tube

  • Magnetic stirrer and heating block or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd(OAc)₂, and BINAP.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent Addition: Add anhydrous dioxane (to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Filtration and Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,5-diamino-2-fluoropyridine.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment (PPE).

  • Solvents should be dried and degassed before use.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it a cornerstone in modern organic synthesis.[2][3]

Substituted pyridines are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1] Consequently, the functionalization of these heterocycles is of paramount importance. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-Amino-5-bromo-2-fluoropyridine with terminal alkynes. The presence of the amino and fluoro substituents on the pyridine ring influences its electronic properties and reactivity, making the optimization of reaction conditions crucial for achieving high yields and purity. The protocols and data presented herein are based on established procedures for structurally analogous aminobromopyridines and provide a solid foundation for researchers.[3][4]

Reactivity Considerations

The reactivity of this compound in Sonogashira coupling is influenced by the electronic effects of its substituents. The amino group is a strong electron-donating group, which increases the electron density of the pyridine ring, potentially slowing down the initial oxidative addition step of the palladium catalyst. Conversely, the fluorine atom is a strong electron-withdrawing group, which decreases the electron density of the ring, generally enhancing the rate of oxidative addition. The interplay of these opposing electronic effects, along with the steric environment of the bromine atom, will dictate the overall reaction efficiency.

Recommended Reaction Conditions

The following table summarizes optimized reaction conditions for the Sonogashira coupling of various aminobromopyridines with terminal alkynes. These conditions are an excellent starting point for the reaction of this compound.

ParameterRecommended ConditionsNotesReference
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%) or Pd(PPh₃)₂Cl₂ (2.5 mol%)Pd(PPh₃)₄ can also be used.[5] Pd(II) catalysts are often reduced in situ to the active Pd(0) species.[4]
Ligand PPh₃ (5 mol%)Triphenylphosphine is a common and effective ligand for this transformation.[4]
Copper(I) Co-catalyst CuI (5 mol%)Essential for the classical Sonogashira mechanism, facilitating the formation of the copper acetylide intermediate.[4]
Base Et₃N (Triethylamine)Typically used in excess, can also serve as a co-solvent.[4]
Solvent DMF (N,N-Dimethylformamide) or THF/Et₃N mixtureDMF is a common solvent for this reaction at elevated temperatures. A THF/Et₃N mixture is suitable for room temperature reactions.[4][5][4][5]
Temperature 100 °C (for DMF) or Room Temperature (for THF/Et₃N)Higher temperatures may be required for less reactive substrates.[4][5]
Reaction Time 3 - 16 hoursReaction progress should be monitored by TLC or LC-MS.[4][5]
Atmosphere Inert (Nitrogen or Argon)Degassing the reaction mixture is crucial to prevent oxidation of the palladium catalyst.[4]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (0.025 equivalents)

  • PPh₃ (0.05 equivalents)

  • CuI (0.05 equivalents)

  • Et₃N (Triethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).

  • Solvent Addition: Add anhydrous DMF to the flask and stir the mixture for 30 minutes at room temperature.

  • Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture, followed by Et₃N.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative for substrates that may be sensitive to copper salts.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Base (e.g., Diisopropylamine or other amine base)

  • Solvent (e.g., THF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the terminal alkyne (1.5 eq) and the amine base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Sonogashira Coupling Reaction Scheme

Caption: General scheme of the Sonogashira coupling of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Flask, Stirrer, Inert Atm.) reagents 2. Add Catalysts & Ligand (Pd source, PPh3, CuI) setup->reagents Inert Atmosphere solvent 3. Add Solvent & Stir (Anhydrous DMF) reagents->solvent add_reactants 4. Add Pyridine, Alkyne & Base solvent->add_reactants heat 5. Heat to 100°C & Stir add_reactants->heat monitor 6. Monitor by TLC/LC-MS heat->monitor ~3 hours cool 7. Cool to Room Temp. monitor->cool Reaction Complete extract 8. Dilute & Extract (EtOAc, H2O, Brine) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product purify->product

Caption: Step-by-step workflow for the Sonogashira coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed synthesis of various derivatives using 3-Amino-5-bromo-2-fluoropyridine as a key building block. This versatile reagent is integral in the development of novel compounds for the pharmaceutical and materials science sectors. The methodologies outlined below are based on established literature and patent filings, offering robust starting points for laboratory applications.

Introduction

This compound is a valuable synthetic intermediate due to its unique substitution pattern, which allows for selective functionalization at the bromine-bearing carbon atom through various palladium-catalyzed cross-coupling reactions. The presence of the amino and fluoro groups can influence the electronic properties and biological activity of the resulting derivatives, making this compound a sought-after precursor in drug discovery and the synthesis of advanced materials.[1][2] This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and hetero-biaryl compounds.[3] A specific application of this reaction with this compound has been documented in the synthesis of JAK kinase inhibitors.

Quantitative Data: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalystBaseSolventProductYield (%)Reference
1p-Methoxycarbonylphenylboronic acidTetrakis(triphenylphosphine)palladium(0)Potassium carbonate1,4-Dioxane/WaterMethyl 4-(3-amino-2-fluoropyridin-5-yl)benzoateNot Specified[4]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from patent literature for the synthesis of a key intermediate.[4]

Materials:

  • This compound

  • p-Methoxycarbonylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), p-methoxycarbonylphenylboronic acid (1.0 eq), and potassium carbonate (2.5 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product A 3-Amino-5-bromo- 2-fluoropyridine OA Oxidative Addition A->OA B Arylboronic Acid (R-B(OH)2) TM Transmetalation B->TM Base Pd0 Pd(0)L_n Pd0->OA PdII Ar-Pd(II)-X L_n OA->PdII PdII->TM PdII_R Ar-Pd(II)-R L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration P 5-Aryl-3-amino- 2-fluoropyridine RE->P

Diagram 1: Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

Quantitative Data: Buchwald-Hartwig Amination of an Analogous Compound

The following data is for the coupling of 3-bromo-2-aminopyridine with morpholine and serves as a representative example.[6]

EntryAmineCatalyst SystemBaseSolventProductYield (%)Reference
1MorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene2-Amino-3-morpholinopyridine71[6]
2MorpholineRuPhos PrecatalystLiHMDSToluene2-Amino-3-morpholinopyridine83[6]
Experimental Protocol: Buchwald-Hartwig Amination (General)

This generalized protocol is based on established methods for related aminobromopyridines.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos precatalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)

  • Base (e.g., LiHMDS, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand), base, and this compound (1.0 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.2-1.5 eq) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product A 3-Amino-5-bromo- 2-fluoropyridine OA Oxidative Addition A->OA B Amine (R₂NH) LA Ligand/Amine Exchange B->LA Base Pd0 Pd(0)L_n Pd0->OA PdII Ar-Pd(II)-X L_n OA->PdII PdII->LA PdII_Amine Ar-Pd(II)-NR₂ L_n LA->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 Catalyst Regeneration P 5-Amino-3-amino- 2-fluoropyridine Derivative RE->P

Diagram 2: Buchwald-Hartwig Amination Pathway

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[7] This reaction is valuable for the synthesis of conjugated systems. While direct examples with this compound are limited in the provided search results, protocols for similar 2-amino-3-bromopyridines offer a reliable starting point.

Quantitative Data: Sonogashira Coupling of an Analogous Compound

The following data is for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[8]

EntryTerminal AlkyneCatalyst SystemBaseSolventProductYield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF2-Amino-3-(phenylethynyl)pyridine96[8]
21-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF2-Amino-3-(hept-1-yn-1-yl)pyridine85[8]
Experimental Protocol: Sonogashira Coupling (General)

This generalized protocol is based on established methods for related aminobromopyridines.[8]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling cluster_reactants Reactants cluster_cycles Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_product Product A 3-Amino-5-bromo- 2-fluoropyridine OA Oxidative Addition A->OA B Terminal Alkyne (R-C≡CH) Cu_Alkyne Cu-C≡CR B->Cu_Alkyne Base, CuX Pd0 Pd(0)L_n Pd0->OA PdII Ar-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM PdII_Alkyne Ar-Pd(II)-C≡CR L_n TM->PdII_Alkyne RE Reductive Elimination PdII_Alkyne->RE RE->Pd0 Catalyst Regeneration P 5-Alkynyl-3-amino- 2-fluoropyridine RE->P CuX CuX Cu_Alkyne->TM

Diagram 3: Sonogashira Coupling Mechanism

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex molecules. While no specific examples for this compound were found, the following general protocol is based on established procedures for other bromopyridines.

Experimental Protocol: Heck Reaction (General)

This generalized protocol is based on standard Heck reaction conditions.

Materials:

  • This compound

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed catalyst)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous, degassed solvent (e.g., DMF, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if required).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent and the base.

  • Add the alkene (1.1-2.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble salts and the catalyst.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product A 3-Amino-5-bromo- 2-fluoropyridine OA Oxidative Addition A->OA B Alkene MI Migratory Insertion B->MI Pd0 Pd(0)L_n Pd0->OA PdII Ar-Pd(II)-X L_n OA->PdII PdII->MI PdII_Alkene Intermediate MI->PdII_Alkene BE β-Hydride Elimination PdII_Alkene->BE BE->Pd0 Catalyst Regeneration P 5-Vinyl-3-amino- 2-fluoropyridine Derivative BE->P

Diagram 4: Heck Reaction Catalytic Cycle

References

Application Notes and Protocols for the Multi-step Synthesis of Bioactive Molecules Using 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the multi-step synthesis of bioactive molecules, specifically kinase inhibitors, utilizing 3-Amino-5-bromo-2-fluoropyridine as a key starting material. This versatile building block is particularly valuable in medicinal chemistry for the construction of complex heterocyclic scaffolds that are central to the development of targeted therapeutics. The protocols detailed below focus on the synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, showcasing the application of key chemical transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

The dysregulation of protein kinases is a common driver of cancer cell proliferation and survival. Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. The synthetic routes described herein provide a roadmap for the laboratory-scale synthesis of such inhibitors.

I. Overview of the Synthetic Strategy

The synthesis of the target ALK inhibitor from this compound involves a convergent approach. The core of the strategy relies on two pivotal palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to introduce an aryl moiety at the 5-position of the pyridine ring, followed by a Buchwald-Hartwig amination to install a substituted aniline at the 3-amino position. This approach allows for the modular construction of the final molecule, facilitating the exploration of structure-activity relationships (SAR) by varying the coupling partners.

G cluster_workflow Synthetic Workflow A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Ester B->C D 5-Aryl-3-amino-2-fluoropyridine Intermediate C->D F Buchwald-Hartwig Amination D->F E Substituted Aniline E->F G Final Bioactive Molecule (ALK Inhibitor) F->G

A high-level overview of the synthetic workflow.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of the target ALK inhibitor. The data includes reaction conditions, yields, and purity of the isolated intermediates and the final product.

Table 1: Suzuki-Miyaura Coupling Reaction Data

ParameterValue
Starting Material This compound
Coupling Partner (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanol
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent 1,4-Dioxane/H₂O
Temperature 90 °C
Reaction Time 12 hours
Yield of Intermediate 1 85%
Purity (LC-MS) >95%

Table 2: Buchwald-Hartwig Amination Reaction Data

ParameterValue
Starting Material Intermediate 1
Coupling Partner 2,6-dichloro-3-fluoroaniline
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 110 °C
Reaction Time 18 hours
Yield of Final Product 78%
Purity (HPLC) >98%

Table 3: Biological Activity of the Final Product

TargetIC₅₀ (nM)
ALK 5
ROS1 15

III. Experimental Protocols

A. Synthesis of 5-(1-(Hydroxymethyl)-1H-pyrazol-4-yl)-3-amino-2-fluoropyridine (Intermediate 1) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic ester.[1]

Materials:

  • This compound (1.0 eq)

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanol (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methanol, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford Intermediate 1 as a solid.

B. Synthesis of the Final ALK Inhibitor via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination of the 5-aryl-3-amino-2-fluoropyridine intermediate with a substituted aniline.

Materials:

  • Intermediate 1 (1.0 eq)

  • 2,6-dichloro-3-fluoroaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

  • Xantphos (0.06 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add Intermediate 1, 2,6-dichloro-3-fluoroaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final ALK inhibitor as a solid.

IV. Signaling Pathway

The synthesized molecule is a potent inhibitor of the ALK receptor tyrosine kinase. In many cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in the expression of a chimeric protein with constitutive kinase activity. This aberrant ALK activity drives downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and invasion. The synthesized inhibitor binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking these oncogenic signals.

G cluster_pathway ALK Signaling Pathway and Inhibition cluster_downstream Downstream Signaling ALK_Inhibitor Synthesized ALK Inhibitor ALK Constitutively Active ALK Fusion Protein ALK_Inhibitor->ALK Inhibits Apoptosis Apoptosis ALK_Inhibitor->Apoptosis Induces ADP ADP ALK->ADP RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Activates ATP ATP ATP->ALK Phosphorylation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Inhibition of the ALK signaling pathway by the synthesized molecule.

References

Application of 3-Amino-5-bromo-2-fluoropyridine in Creating Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and protocols for the utilization of 3-Amino-5-bromo-2-fluoropyridine as a versatile building block in the synthesis of diverse compound libraries for drug discovery and development. The strategic positioning of the amino, bromo, and fluoro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, enabling the generation of novel chemical entities with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic strategies, detailed experimental protocols, and data presentation for the creation and evaluation of compound libraries derived from this key intermediate.

Introduction

This compound is a valuable heterocyclic starting material in medicinal chemistry. Its trifunctional nature provides multiple reaction handles for diversification, making it an ideal scaffold for the construction of compound libraries. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties. The fluorine atom can influence the physicochemical properties of the final compounds, such as pKa and metabolic stability, which is of significant interest in drug design. The amino group provides a further point for modification or can act as a key pharmacophoric feature.

This application note will focus on the parallel synthesis of a hypothetical library of substituted aminopyridines using Suzuki-Miyaura and Buchwald-Hartwig reactions, followed by a discussion of their potential biological screening against a relevant therapeutic target class, such as protein kinases.

Core Synthetic Pathways and Library Generation

The generation of a compound library from this compound can be efficiently achieved through a parallel synthesis approach. The primary diversification step involves the substitution of the bromine atom at the C5 position.

Scheme 1: General workflow for compound library synthesis.

G A This compound (Starting Material) B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D Library of 5-Aryl-3-amino-2-fluoropyridines B->D E Library of 5-Amino-3-amino-2-fluoropyridines C->E F Biological Screening (e.g., Kinase Assays) D->F E->F G Hit Identification & Lead Optimization F->G

Caption: General workflow for library synthesis from this compound.

Experimental Protocols

The following are detailed protocols for the key reactions used in the library synthesis.

Protocol 1: General Procedure for Parallel Suzuki-Miyaura Coupling

This protocol is designed for the parallel synthesis of a library of 5-aryl-3-amino-2-fluoropyridines in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of aryl and heteroaryl boronic acids

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq) in 1,4-dioxane.

    • Prepare a stock solution of Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane.

    • Prepare an aqueous solution of Na₂CO₃ (2.0 M).

    • Pre-weigh a diverse library of aryl/heteroaryl boronic acids (1.2 eq) into the wells of the 96-well reaction block.

  • Reaction Setup:

    • To each well containing the boronic acid, add the this compound stock solution.

    • Add the Pd(dppf)Cl₂ stock solution to each well.

    • Add the aqueous Na₂CO₃ solution to each well.

    • Seal the reaction block with a sealing mat.

  • Reaction Execution:

    • Place the reaction block on a shaker and heat to 80 °C.

    • Allow the reaction to proceed for 12-18 hours.

    • Monitor the reaction progress by LC-MS analysis of a representative well.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate to each well and mix.

    • Add water and mix, then allow the layers to separate.

    • Transfer the organic layer from each well to a new 96-well plate.

    • Concentrate the solvent under reduced pressure.

    • The crude products can be purified by parallel flash chromatography.

Protocol 2: General Procedure for Parallel Buchwald-Hartwig Amination

This protocol is for the parallel synthesis of a library of 5-(substituted-amino)-3-amino-2-fluoropyridines.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous and degassed)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon) glovebox

Procedure:

  • Reaction Setup (inside a glovebox):

    • To each well of a 96-well reaction block, add this compound (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Add a diverse set of primary or secondary amines (1.2 eq) to each well.

    • Add anhydrous, degassed toluene to each well.

  • Reaction Execution:

    • Seal the reaction block with a sealing mat.

    • Remove the reaction block from the glovebox and place it on a shaker with heating at 100 °C for 16-24 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with ethyl acetate and filter through a pad of celite in a 96-well filter plate to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the crude products via parallel flash chromatography.

Data Presentation

The following tables present hypothetical data for a representative subset of a compound library synthesized from this compound.

Table 1: Suzuki-Miyaura Coupling Library - Yields and Purity

Compound IDAryl Boronic AcidProduct StructureYield (%)Purity (%) (LC-MS)
SL-001 Phenylboronic acid5-phenyl-3-amino-2-fluoropyridine85>95
SL-002 4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-3-amino-2-fluoropyridine82>95
SL-003 3-Chlorophenylboronic acid5-(3-chlorophenyl)-3-amino-2-fluoropyridine78>95
SL-004 Pyridin-3-ylboronic acid5-(pyridin-3-yl)-3-amino-2-fluoropyridine75>95

Table 2: Buchwald-Hartwig Amination Library - Yields and Purity

Compound IDAmineProduct StructureYield (%)Purity (%) (LC-MS)
BL-001 Morpholine5-(morpholino)-3-amino-2-fluoropyridine70>95
BL-002 Aniline5-(phenylamino)-3-amino-2-fluoropyridine65>95
BL-003 Benzylamine5-(benzylamino)-3-amino-2-fluoropyridine68>95
BL-004 Piperidine5-(piperidin-1-yl)-3-amino-2-fluoropyridine72>95

Biological Evaluation

Compound libraries derived from this compound are well-suited for screening against various biological targets, particularly protein kinases, due to the prevalence of the aminopyridine scaffold in known kinase inhibitors.

Hypothetical Kinase Inhibition Data

The synthesized libraries could be screened against a panel of kinases to identify potential inhibitors. The following table shows hypothetical IC₅₀ values for a selection of compounds against a generic tyrosine kinase.

Table 3: Hypothetical Kinase Inhibition Data

Compound IDIC₅₀ (nM) vs. Tyrosine Kinase X
SL-001 550
SL-002 250
SL-003 80
SL-004 120
BL-001 >1000
BL-002 95
BL-003 300
BL-004 750
Signaling Pathway Context

The identified "hit" compounds could then be investigated for their effect on specific signaling pathways. For example, a potent inhibitor of a receptor tyrosine kinase (RTK) would be expected to block downstream signaling.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P1 Phosphorylation RTK->P1 HitCompound Hit Compound (e.g., SL-003) HitCompound->RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) P1->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of a generic RTK signaling pathway by a hit compound.

Conclusion

This compound is a highly versatile and valuable building block for the construction of diverse compound libraries. The protocols outlined in this document provide a robust framework for the parallel synthesis of novel aminopyridine derivatives using established cross-coupling methodologies. The resulting libraries can be effectively screened to identify novel modulators of biological targets, thereby accelerating the drug discovery process. The amenability of this scaffold to systematic modification makes it an excellent starting point for lead optimization campaigns.

Application Notes and Protocols for N-arylation of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 3-Amino-5-bromo-2-fluoropyridine is a critical transformation in medicinal chemistry and drug development. The resulting N-aryl-2-fluoropyridin-3-amine scaffold is a key structural motif in a variety of biologically active molecules. The unique substitution pattern of the starting material, featuring an amino group for coupling, a bromo group for potential subsequent cross-coupling reactions, and a fluorine atom which can modulate physicochemical properties and metabolic stability, makes it a valuable building block.

This document provides detailed experimental protocols for the N-arylation of this compound via three common and effective methods: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and Microwave-Assisted Buchwald-Hartwig Amination. Optimization of these general procedures for specific substrates is recommended.

Data Presentation: Reaction Conditions for N-arylation of Related Aminopyridines

While specific quantitative data for the N-arylation of this compound is not extensively available in the literature, the following tables summarize typical conditions for the N-arylation of structurally similar bromopyridine derivatives. These serve as a strong starting point for reaction optimization.

Table 1: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1-5)Xantphos (2-10)NaOtBu (1.5-2.0)Toluene80-11012-2470-95
Pd(OAc)₂ (2-5)BINAP (3-7.5)K₃PO₄ (2.0)Dioxane10016-2465-90
[Pd(allyl)Cl]₂ (1-3)RuPhos (2-6)Cs₂CO₃ (1.5-2.0)Toluene10012-2075-98

Table 2: Typical Conditions for Copper-Catalyzed Ullmann Condensation of Bromopyridines

Copper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
CuI (10-20)L-proline (20-40)K₂CO₃ (2.0)DMSO100-12024-4850-80
CuI (10-20)DMEDA (20-40)K₃PO₄ (2.0)Dioxane1102460-85
Cu₂O (10)NoneK₂CO₃ (2.0)DMF130-15024-3640-70

Table 3: Typical Conditions for Microwave-Assisted Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
Pd₂(dba)₃ (2-5)XPhos (4-10)NaOtBu (2.0)Toluene120-15015-6080-95
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane15020-4575-90

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl boronic acid.

Materials:

  • This compound

  • Aryl boronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol).

  • Add anhydrous toluene (5-10 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-3-amino-5-bromo-2-fluoropyridine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the N-arylation of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides an accelerated method for the N-arylation using microwave irradiation.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (2.0 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 6-9).

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Boronic Acid, Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B D Heat and Stir (80-110 °C) B->D C Inert Atmosphere (N2 or Ar) E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Filter through Celite F->G H Aqueous Wash (Water, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure N-arylated Product J->K

Caption: Experimental workflow for Palladium-Catalyzed Buchwald-Hartwig N-arylation.

Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR')Ln Ar-Pd(II)(NHR')Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)(NHR')Ln Amine Coordination & Deprotonation (+ R'NH2, - HBr) Ar-Pd(II)(NHR')Ln->Pd(0)Ln Product Ar-NHR' Ar-Pd(II)(NHR')Ln->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for Large-Scale Synthesis of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 3-Amino-5-bromo-2-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The following sections detail plausible synthetic pathways, experimental protocols, and critical safety considerations for industrial-scale production.

Introduction

This compound is a versatile heterocyclic building block, the demand for which has grown in recent years due to its utility in the synthesis of complex organic molecules. Its trifunctional nature, possessing amino, bromo, and fluoro groups on a pyridine scaffold, allows for a diverse range of chemical transformations, making it a valuable intermediate in medicinal chemistry and materials science. This document outlines key considerations for its large-scale synthesis, focusing on scalable and potentially cost-effective routes.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the large-scale synthesis of this compound. The selection of the optimal route will depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.

Route A: Bromination of 2-Fluoro-3-aminopyridine

This pathway involves the selective bromination of a commercially available or readily synthesized 2-fluoro-3-aminopyridine precursor.

Route B: Diazotization and Fluorination of 3-Amino-5-bromopyridine

This approach starts with the more common 3-amino-5-bromopyridine and introduces the fluorine atom in the final step via a diazotization reaction followed by a Balz-Schiemann or Sandmeyer-type fluorination.

Physicochemical Data

A summary of the key physical and chemical properties of the starting materials, intermediates, and the final product is presented in the table below for easy reference.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Fluoro-3-aminopyridine1597-33-7C₅H₅FN₂112.1139-42195
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98175-180 (dec.)-
3-Amino-5-bromopyridine13535-01-8C₅H₅BrN₂173.0165-69-
Sodium Nitrite7632-00-0NaNO₂69.00271320 (dec.)
Anhydrous Hydrogen Fluoride7664-39-3HF20.01-83.619.5
This compound 884495-22-1 C₅H₄BrFN₂ 191.00 75-80 -

Experimental Protocols

The following are detailed, hypothetical protocols for the large-scale synthesis of this compound based on the proposed pathways. These protocols are intended for guidance and should be optimized and validated at a smaller scale before implementation in a large-scale manufacturing setting.

Protocol 1: Large-Scale Synthesis via Bromination of 2-Fluoro-3-aminopyridine (Route A)

This protocol is based on the established reactivity of aminopyridines towards electrophilic brominating agents.

Step 1: Bromination

  • Reaction: 2-Fluoro-3-aminopyridine + N-Bromosuccinimide (NBS) → this compound

  • Materials:

    • 2-Fluoro-3-aminopyridine (1.0 eq)

    • N-Bromosuccinimide (1.05 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • Charge a suitable, clean, and dry reactor with 2-Fluoro-3-aminopyridine and acetonitrile.

    • Cool the mixture to 0-5 °C with constant stirring.

    • Slowly add N-Bromosuccinimide portion-wise, maintaining the internal temperature below 10 °C. The addition of NBS can be exothermic.

    • After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • To the residue, add water and a suitable base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

  • Procedure:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

    • Alternatively, for higher purity, column chromatography on silica gel may be employed, though this may be less practical for very large scales.

    • Dry the purified product under vacuum to a constant weight.

ParameterValue
Typical Scale 10-100 kg
Reaction Temperature 0-25 °C
Reaction Time 4-8 hours
Typical Yield 75-85%
Purity (after purification) >98%
Protocol 2: Large-Scale Synthesis via Diazotization and Fluorination of 3-Amino-5-bromopyridine (Route B)

This protocol utilizes a modified Balz-Schiemann reaction, which is a common industrial method for introducing fluorine into an aromatic ring.

Step 1: Diazotization

  • Reaction: 3-Amino-5-bromopyridine + NaNO₂ + HBF₄ → 5-Bromo-3-pyridinediazonium tetrafluoroborate

  • Materials:

    • 3-Amino-5-bromopyridine (1.0 eq)

    • Fluoroboric Acid (HBF₄, 48% aqueous solution, 2.5-3.0 eq)

    • Sodium Nitrite (1.1 eq)

    • Water

  • Procedure:

    • In a reactor equipped for low-temperature reactions, charge 3-Amino-5-bromopyridine and fluoroboric acid.

    • Cool the mixture to -5 to 0 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature below 0 °C. This reaction is highly exothermic and generates nitrous acid in situ.

    • Stir the mixture at 0 °C for 1-2 hours after the addition is complete.

    • The resulting diazonium salt may precipitate. It can be isolated by filtration at low temperature or used directly in the next step.

Step 2: Fluorination (Balz-Schiemann Reaction)

  • Reaction: 5-Bromo-3-pyridinediazonium tetrafluoroborate → this compound + N₂ + BF₃

  • Procedure:

    • If the diazonium salt was isolated, it should be dried carefully under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry.

    • Gently heat the diazonium salt (or the reaction mixture from the previous step) to 50-70 °C. The decomposition is typically accompanied by the evolution of nitrogen gas.

    • The reaction should be controlled carefully to manage the exotherm and gas evolution.

    • After the gas evolution ceases, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., aqueous sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Step 3: Purification

  • Procedure:

    • The crude product can be purified by vacuum distillation or recrystallization.

    • Dry the final product under vacuum.

ParameterValue
Typical Scale 10-100 kg
Diazotization Temperature -5 to 0 °C
Fluorination Temperature 50-70 °C
Reaction Time 4-8 hours
Typical Yield 60-75%
Purity (after purification) >98%

Mandatory Visualizations

Diagram 1: Synthetic Pathways

G cluster_0 Route A cluster_1 Route B A1 2-Fluoro-3-aminopyridine A_reagent + NBS (Acetonitrile) A1->A_reagent A2 This compound A_reagent->A2 B1 3-Amino-5-bromopyridine B1_reagent + NaNO₂, HBF₄ (-5 to 0 °C) B1->B1_reagent B2 5-Bromo-3-pyridinediazonium tetrafluoroborate B2_reagent Heat (50-70 °C) (Balz-Schiemann) B2->B2_reagent B3 This compound B1_reagent->B2 B2_reagent->B3

Caption: Proposed synthetic routes for this compound.

Diagram 2: General Experimental Workflow

G start Reactor Setup and Inerting charge_reactants Charge Starting Materials and Solvent start->charge_reactants reaction Controlled Reagent Addition and Reaction charge_reactants->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring workup Quenching and Aqueous Workup monitoring->workup Upon completion extraction Solvent Extraction workup->extraction drying Drying and Filtration extraction->drying concentration Solvent Removal (Evaporation) drying->concentration purification Purification (Recrystallization/ Chromatography) concentration->purification final_drying Final Product Drying purification->final_drying packaging Packaging and Labeling final_drying->packaging

Caption: A generalized workflow for the large-scale chemical synthesis.

Large-Scale Synthesis Considerations and Safety

Reagent Handling and Safety
  • N-Bromosuccinimide (NBS): NBS is a corrosive solid and a strong oxidizing agent.[1] It should be handled in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[2] Avoid contact with combustible materials.[1]

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract. All operations involving HF must be conducted in a specialized, corrosion-resistant reactor and in a well-ventilated area with continuous monitoring. Personnel must be highly trained and equipped with specialized PPE.

  • Sodium Nitrite and Diazotization Reactions: Sodium nitrite is an oxidizing agent and is toxic if ingested. Diazotization reactions are often highly exothermic and can lead to runaway reactions if not properly controlled. The accumulation of unstable diazonium salts should be avoided; they can be explosive, especially when dry.[3] Continuous flow reactors can be a safer alternative for handling these hazardous reactions on a large scale.

Process Safety and Optimization
  • Temperature Control: Both proposed routes have steps that are highly sensitive to temperature. Adequate cooling capacity and a reliable temperature monitoring and control system are critical to prevent runaway reactions and the formation of impurities.

  • Material of Construction: The corrosive nature of some reagents, particularly in Route B, requires careful selection of reactor materials. Glass-lined or specialized alloy reactors are often necessary.

  • Waste Management: The synthesis will generate waste streams containing halogenated organic compounds and potentially hazardous byproducts. A comprehensive waste management plan that complies with all environmental regulations must be in place.

Purification at Scale
  • Recrystallization: This is often the most practical method for large-scale purification. Solvent selection is crucial to ensure good recovery and high purity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Chromatography: While highly effective, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods are ineffective.

Conclusion

The large-scale synthesis of this compound is achievable through multiple synthetic pathways. The choice between a bromination or a fluorination strategy will depend on a thorough evaluation of economic, logistical, and safety factors. Careful process development and optimization, with a strong emphasis on safety and environmental considerations, are paramount for the successful and sustainable industrial production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Amino-5-bromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

A1: Low yields with this substrate are common and can stem from several factors. The primary reasons include:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridine ring, particularly the free amino group, can coordinate to the palladium catalyst, inhibiting its activity.[1][2]

  • Substrate Reactivity: The 2-fluoropyridine ring is electron-deficient, which can affect the rates of oxidative addition and other steps in the catalytic cycle.

  • Side Reactions: Several side reactions, such as protodeboronation of the boronic acid or dehalogenation of the starting material, can consume reagents and reduce the yield of the desired product.[2][3]

  • Poor Solubility: In certain solvent systems, the starting materials or the base may have poor solubility, leading to an inefficient and slow reaction.[3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The most prevalent side reactions are:

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom.[2][3] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[2]

    • Minimization: Use fresh, high-purity boronic acids or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][3][4] Keeping reaction times as short as possible is also beneficial.[2]

  • Dehalogenation (or Debromination): The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by palladium hydride species in the reaction mixture.[2][3][5]

    • Minimization: Screening different bases, solvents, and reaction temperatures can help mitigate this issue.[2][3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2][6]

    • Minimization: Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[2] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2]

Q3: Can the free amino group interfere with the reaction? How can I address this?

A3: Yes, the lone pair of electrons on the amino group's nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[1][2] While many successful protocols for unprotected aminopyridines exist, they often rely on specific conditions:

  • Use of Bulky Ligands: Employing sterically bulky ligands (e.g., Buchwald-type phosphines like SPhos or XPhos) can create a crowded environment around the palladium center, sterically hindering coordination from the amino group.[2][7]

  • Protecting the Amino Group: In particularly challenging cases, protecting the amino group (e.g., as an acetamide) can significantly improve reaction outcomes by preventing catalyst coordination.[2] However, this adds extra steps to the overall synthesis.

Q4: My starting material is consumed, but the yield is still low with a complex mixture of byproducts. What should I try?

A4: A complex mixture suggests that while the catalyst is active, side reactions are dominating.

  • Lower the Temperature: Higher temperatures can accelerate side reactions like dehalogenation.[7] Try reducing the reaction temperature.

  • Screen Bases: The base is crucial for activating the boronic acid but can also influence side reactions.[8] If you are using a very strong base, consider a milder one like K₂CO₃ or KF. Conversely, if the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.[7][9]

  • Change the Catalyst System: Some catalyst/ligand combinations are more prone to generating reactive species that lead to side products. Switching to a more stable precatalyst or a different ligand could provide a cleaner reaction profile.

Data Presentation

The selection of catalyst, ligand, and base is critical for success. The following table summarizes common conditions used for Suzuki couplings of challenging bromopyridines, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)Solvent SystemTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (5%)- (is a complex)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)85-9560-85A classic, readily available Pd(0) catalyst. Good starting point.[1][10]
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane or THF80-11070-95Buchwald ligands are excellent for electron-deficient and amine-substituted substrates.[3][11]
PdCl₂(dppf) (3-5%)- (is a complex)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)90-10065-90A robust and relatively air-stable precatalyst suitable for a range of substrates.[12][13]
Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Toluene / H₂O100-11075-95Often effective for sterically hindered or challenging couplings.[14]
Pd(PPh₃)₄ (5%)- (is a complex)K₂CO₃ (2.0)Dioxane / H₂O (4:1)120 (Microwave)70-90+Microwave irradiation can drastically reduce reaction times and improve yields.[1][9]

Experimental Protocols

Representative Protocol for Suzuki Coupling (Conventional Heating)

This protocol is a general starting point and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane and degassed Water (4:1 v/v)

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, and the base.[1][3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent system (e.g., for a 0.5 mmol scale, use 4 mL of dioxane and 1 mL of water) via syringe.[1][3]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80–100 °C and stir vigorously.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and then brine.[1]

    • Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).[9]

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction when faced with low yields.

G start Low Yield (<50%) check_conversion Is Starting Material Fully Consumed? start->check_conversion incomplete_conversion No: Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Yes: Complete Conversion check_conversion->complete_conversion Yes check_catalyst Possible Cause: Catalyst Inhibition / Deactivation incomplete_conversion->check_catalyst solution_catalyst Solution: 1. Increase Catalyst Loading 2. Switch to Buchwald Ligand (e.g., SPhos) 3. Increase Temperature 4. Screen Different Bases (e.g., K3PO4) check_catalyst->solution_catalyst check_side_reactions Possible Cause: Side Reactions Dominating (Protodeboronation, Dehalogenation) complete_conversion->check_side_reactions solution_side_reactions Solution: 1. Lower Reaction Temperature 2. Ensure Rigorous Inert Atmosphere 3. Use Fresh Boronic Acid or Pinacol Ester 4. Screen Milder Bases (e.g., K2CO3, KF) check_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Preventing dehalogenation side reactions with 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-5-bromo-2-fluoropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on preventing dehalogenation side reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction in which the bromine atom of this compound is replaced by a hydrogen atom, leading to the formation of 3-amino-2-fluoropyridine. This byproduct reduces the yield of the desired product and complicates the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species within the catalytic cycle. These hydride species can originate from various sources in the reaction mixture, including:

  • Bases: Particularly strong alkoxide bases like sodium tert-butoxide (NaOtBu) can generate hydrides.

  • Solvents: Protic solvents such as alcohols or residual water in aprotic solvents can act as hydride donors.

  • Reagents: Impurities in other reagents, for instance, borane species in boronic acids, can contribute to the formation of Pd-H.

Q3: How do the electronic properties of this compound influence its reactivity?

A3: The pyridine ring is functionalized with three distinct groups that influence its reactivity. The fluorine atom at the 2-position and the amino group at the 3-position have strong electronic effects. The fluorine atom is highly electronegative, while the amino group is electron-donating. This complex electronic environment can affect the oxidative addition step in palladium-catalyzed reactions and the overall stability of the molecule. The lone pair of electrons on the nitrogen of the amino group can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]

Troubleshooting Guides

This section provides specific recommendations to minimize dehalogenation for different types of cross-coupling reactions.

Suzuki-Miyaura Coupling

Q: I am observing significant amounts of the dehalogenated byproduct, 3-amino-2-fluoropyridine, in my Suzuki-Miyaura reaction. How can I minimize this?

A: To minimize dehalogenation, a careful selection of the catalyst, ligand, base, and solvent is crucial. The following table summarizes recommended conditions based on studies of similar substrates.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2.[2][3]The choice of catalyst can influence the rate of the desired coupling versus the dehalogenation side reaction. For challenging substrates, modern pre-catalysts often provide better results.[4]
Ligand For air-stable pre-catalysts, no additional ligand is needed. If using a simple palladium source like Pd(OAc)₂, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf are recommended.[2]These ligands promote the reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[2]
Base Weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferred over strong alkoxide bases.[3]Strong bases are more likely to generate palladium-hydride species that lead to dehalogenation.
Solvent A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is commonly used.[3] Ensure the solvent is thoroughly degassed to remove oxygen.The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Degassing is critical to prevent catalyst degradation.
Temperature Reactions are typically run at elevated temperatures, often between 80-100 °C.[3] Microwave irradiation can sometimes reduce reaction times and improve yields.[4]The optimal temperature should be determined empirically. Higher temperatures can sometimes increase the rate of dehalogenation, so it's a parameter to optimize.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, boronic acid, and base in a dry flask add_catalyst Add palladium catalyst and ligand prep_reagents->add_catalyst inert_atm Evacuate and backfill with inert gas (e.g., Argon) add_catalyst->inert_atm add_solvent Add degassed solvent inert_atm->add_solvent heat Heat to desired temperature (e.g., 80-100 °C) add_solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent and wash with water/brine cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

A typical experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing low yields of the desired product with significant dehalogenation. What conditions should I use?

A: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base. For substrates like this compound, which has a potentially coordinating amino group, careful optimization is key.

ParameterRecommendationRationale
Palladium Catalyst A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ is commonly used in combination with a ligand.[5]These are standard and effective palladium sources for Buchwald-Hartwig aminations.
Ligand Bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[6] For some systems, bidentate ligands like BINAP can also be used.[6]The ligand choice is critical to prevent catalyst inhibition by the amino group of the substrate and to promote the desired C-N bond formation over dehalogenation.
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but can be a source of hydrides leading to dehalogenation.[5] Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) as alternatives.[6]The base is crucial for deprotonating the amine, but strong alkoxide bases can promote dehalogenation. The choice of base should be optimized for the specific amine being coupled.
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.[5][7] Rigorous exclusion of water and oxygen is essential.The reaction is sensitive to moisture and air, which can deactivate the catalyst.
Temperature Reactions are generally heated, often in the range of 80-110 °C.[5]The required temperature will depend on the reactivity of the specific amine coupling partner.

Dehalogenation Side Reaction Pathway

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->aryl_pd_complex pd_hydride H-Pd(II)-Br(L_n) aryl_pd_complex->pd_hydride hydride_source Hydride Source (e.g., from base, solvent) hydride_source->aryl_pd_complex Hydride Transfer reductive_elimination_dehalogenation Reductive Elimination pd_hydride->reductive_elimination_dehalogenation H-Br reductive_elimination_dehalogenation->pd0 Regenerates Catalyst dehalogenated_product Ar-H (Dehalogenated Product) reductive_elimination_dehalogenation->dehalogenated_product

Mechanism of the dehalogenation side reaction.
Sonogashira Coupling

Q: My Sonogashira coupling of this compound is not proceeding well, and I suspect dehalogenation. What are the recommended conditions?

A: The Sonogashira reaction is a powerful tool for forming C-C triple bonds. To favor the desired coupling over dehalogenation, consider the following conditions.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is standard.[8]The combination of a palladium catalyst and a copper co-catalyst is typically the most effective for Sonogashira couplings.
Ligand Triphenylphosphine (PPh₃) is often part of the catalyst system.[8]PPh₃ is a robust ligand for Sonogashira reactions, though other phosphine ligands can be explored if dehalogenation is severe.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[8]The amine base also often serves as the solvent or co-solvent and is crucial for the reaction mechanism.
Solvent Anhydrous THF or DMF is commonly used in conjunction with the amine base.[8]The solvent system needs to be anhydrous and degassed to ensure the stability and activity of the catalyst.
Temperature Reactions are often run at room temperature to moderately elevated temperatures (e.g., 25-60 °C).[8]Milder conditions can help to suppress side reactions like dehalogenation.
Heck Coupling

Q: I am planning a Heck reaction with this compound and an alkene. What are the general guidelines to avoid dehalogenation?

A: The Heck reaction can also be plagued by dehalogenation. The following conditions are a good starting point for optimization.

ParameterRecommendationRationale
Palladium Catalyst Pd(OAc)₂ is a common and effective palladium source for Heck reactions.[9]Palladium(II) acetate is a versatile and widely used catalyst precursor for this transformation.
Ligand Phosphine ligands such as PPh₃ or P(o-tolyl)₃ are often used. In some cases, phosphine-free conditions with a phase-transfer catalyst like TBAB can be effective.[9]The ligand influences the stability and activity of the palladium catalyst. The choice may depend on the specific alkene coupling partner.
Base An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is typically employed.[9]The base is required to neutralize the HBr generated during the reaction and to regenerate the active palladium catalyst.
Solvent Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices.[9]These solvents are generally effective at dissolving the reactants and promoting the reaction.
Temperature Heck reactions usually require elevated temperatures, often in the range of 100-140 °C.[9]The high temperature is necessary to drive the reaction to completion, but it can also increase the rate of dehalogenation, so careful optimization is needed.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from procedures for similar aminobromopyridines.[3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Stir the mixture at 90 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on general procedures for the amination of bromopyridines.[5][6]

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a procedure for a similar fluorinated bromopyridine.[8]

  • Reaction Setup: To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).

  • Reagent Addition: Degas the mixture again for 5 minutes at room temperature, then add phenylacetylene (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Remove the solvents under reduced pressure. Dilute the residue with dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Heck Coupling of this compound with Styrene

This protocol is based on general conditions for the Heck reaction of bromopyridines.[9]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: Catalyst Inhibition in Cross-Coupling Reactions of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst inhibition during cross-coupling reactions of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with aminopyridine substrates giving low to no yield?

Low or no yield in cross-coupling reactions involving aminopyridines is a common issue, primarily due to catalyst inhibition or deactivation. The nitrogen atoms on both the pyridine ring and the amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, effectively halting the catalytic cycle.[1][2] This is a particularly prevalent challenge in Buchwald-Hartwig aminations of 2-halopyridines. Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X (halide) bond towards oxidative addition, a crucial step in the catalytic cycle.

Q2: What are the most common side reactions observed, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[2]

  • Dehalogenation: The starting aryl halide is reduced to an arene. This can be caused by hydride sources in the reaction mixture. Ensuring an inert atmosphere and choosing a solvent less prone to acting as a hydride source can mitigate this.[2]

  • Homocoupling: The boronic acid or organostannane couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen. Thoroughly degassing solvents and running the reaction under an inert atmosphere is crucial.[2]

Q3: How does the position of the amino group on the pyridine ring affect the reaction?

The position of the amino group significantly influences the potential for catalyst inhibition. Aminopyridines with the amino group at the 2-position can act as bidentate ligands, strongly chelating the palladium catalyst and leading to its deactivation. This "amidine-like" chelation is a major challenge.[1] While still possible, inhibition is generally less severe for 3- and 4-aminopyridines. Research indicates that in 4-aminopyridine, coordination to palladium occurs through the pyridine nitrogen, while the exocyclic amino group does not participate in coordination regardless of the reaction medium's pH.[3]

Q4: Can protecting the amino group improve the reaction outcome?

Yes, protecting the amino group can be an effective strategy to prevent its coordination to the catalyst. However, this adds extra steps to the synthesis (protection and deprotection) and may not always be necessary with the use of modern, highly active catalyst systems.

Troubleshooting Guides

Problem: Low or No Product Formation

This is the most frequent issue and often points to catalyst inhibition or deactivation.

Possible Cause Suggested Solution
Catalyst Inhibition by Aminopyridine - Switch to a bulkier, electron-rich ligand: Ligands like SPhos, XPhos, RuPhos, and BrettPhos are designed to be sterically demanding, which can prevent the aminopyridine from coordinating to the palladium center.[1] - Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. - Use a pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) can generate the active catalytic species more efficiently and may be more resistant to inhibition.[4]
Inactive Catalyst System - Ensure anhydrous and anaerobic conditions: Palladium catalysts are sensitive to oxygen and moisture. Use properly dried solvents and glassware, and thoroughly degas the reaction mixture. - Check reagent purity: Impurities in starting materials, solvents, or bases can poison the catalyst.
Suboptimal Reaction Conditions - Screen different bases: The choice of base is critical. For Suzuki reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are typically required, but weaker bases like K₃PO₄ can be used for sensitive substrates.[5] - Vary the solvent: Toluene and 1,4-dioxane are common choices. If solubility is an issue, a more polar solvent like DMF can be tested, but be aware that it can sometimes coordinate to the palladium.[6] - Optimize the temperature: These reactions often require heating (80-110 °C). However, excessively high temperatures can lead to catalyst decomposition.

Problem: Formation of Palladium Black

The appearance of a fine black precipitate indicates the decomposition of the palladium catalyst to its metallic state, rendering it inactive.

Possible Cause Suggested Solution
Catalyst Decomposition - Lower the reaction temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. - Use a more stable ligand: The ligand plays a crucial role in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can enhance catalyst stability. - Ensure an inert atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.

Data Presentation

Table 1: Ligand Screen for the C,N-Cross-Coupling of 3-Bromo-2-aminopyridine with Morpholine

EntryLigand/Pre-catalystYield (%)
1XPhos (L1)40
2RuPhos (L3)71
3SPhos (L4)76
4BrettPhos (L8)66
5BINAP (L9)71
6RuPhos Pre-catalyst (Pre-L3)83

Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (8 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Yields determined by GC analysis.[1]

Table 2: Comparison of Pre-catalysts for the C,N-Cross-Coupling of 3-Bromo-2-aminopyridine with Primary Amines

EntryAminePre-catalystYield (%)
1CyclopentylamineRuPhos Pre-catalyst (Pre-L3)47
2CyclopentylamineBrettPhos Pre-catalyst (Pre-L8)78
3BenzylamineBrettPhos Pre-catalyst (Pre-L8)65
4n-HexylamineBrettPhos Pre-catalyst (Pre-L8)58

Reaction Conditions: 3-bromo-2-aminopyridine (1.0 equiv), amine (1.2 equiv), Pre-catalyst (4 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Isolated yields.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Amino-2-chloropyridine

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional)

Procedure:

  • To an oven-dried reaction vessel, add 3-amino-2-chloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (and a small amount of degassed water if desired) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine

Materials:

  • 6-Bromopyridin-3-amine

  • Amine coupling partner (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • NaOtBu (1.5 - 2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add the palladium pre-catalyst and NaOtBu to an oven-dried reaction vial equipped with a stir bar.

  • Add 6-bromopyridin-3-amine and the amine coupling partner.

  • Add anhydrous toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Heck Coupling of 2-Amino-5-bromo-4-methylpyridine with Styrene

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Visualizations

Catalyst_Inhibition Catalyst Active Pd(0) Catalyst Inhibited_Complex Inhibited Pd-Aminopyridine Complex (Inactive) Catalyst->Inhibited_Complex Coordination (Inhibition) Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition Reacts with Aminopyridine Aminopyridine Substrate Aminopyridine->Inhibited_Complex Aryl_Halide Aryl Halide Aryl_Halide->Oxidative_Addition Intermediate Ar-Pd(II)-X Complex Oxidative_Addition->Intermediate Forms

Caption: Mechanism of catalyst inhibition by aminopyridine coordination.

Troubleshooting_Workflow Start Low/No Yield in Aminopyridine Coupling Check_Catalyst Is Catalyst Inhibition Suspected? Start->Check_Catalyst Change_Ligand Use Bulky Ligand (SPhos, XPhos, etc.) Check_Catalyst->Change_Ligand Yes Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions No Increase_Loading Increase Catalyst Loading Change_Ligand->Increase_Loading Increase_Loading->Check_Conditions Screen_Bases Screen Bases (e.g., K2CO3, Cs2CO3, NaOtBu) Check_Conditions->Screen_Bases No Check_Purity Are Reagents Pure & Dry? Check_Conditions->Check_Purity Yes Screen_Solvents Screen Solvents (Toluene, Dioxane) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp Optimize_Temp->Check_Purity Purify_Reagents Purify/Dry Reagents & Solvents Check_Purity->Purify_Reagents No Success Reaction Successful Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low-yield aminopyridine cross-coupling.

Suzuki_Cycle Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX OA_label Oxidative Addition ArPdArB L-Pd(II)(Ar)(Ar') ArPdX->ArPdArB TM_label Transmetalation Product Ar-Ar' ArPdArB->Product RE_label Reductive Elimination XB X-B(OR)2 ArPdArB->XB ArX Ar-X ArX->ArPdX + ArB Ar'-B(OR)2 ArB->ArPdArB + Base Base Base->ArPdArB

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of Products from 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 3-Amino-5-bromo-2-fluoropyridine. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and how do they influence purification?

A1: this compound is a versatile building block in pharmaceutical and medicinal chemistry, primarily utilized in cross-coupling reactions. The two most common transformations are:

  • Suzuki-Miyaura Coupling: This reaction couples the bromine atom with a boronic acid or ester to form a C-C bond, yielding 3-amino-5-aryl-2-fluoropyridine derivatives. The purification of these products often involves removing palladium catalyst residues, unreacted starting materials, and boronic acid-related byproducts.

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromine atom with a primary or secondary amine. Purification strategies for these products focus on removing the palladium catalyst, excess amine, and potential side products from over-amination or side reactions of the amino group on the pyridine ring.

The nature of the substituent introduced in these reactions significantly impacts the polarity and properties of the product, necessitating tailored purification protocols.

Q2: What are the typical impurities I should expect in my crude product?

A2: Besides unreacted starting materials, common impurities include:

  • Palladium Residues: Black or colloidal palladium can contaminate the product.

  • Phosphine Ligand Oxides: Byproducts from the phosphine ligands used in cross-coupling reactions.

  • Homocoupling Products: Formation of biaryl compounds from the boronic acid (in Suzuki coupling) or bi-pyridyl species.

  • Protodeboronation Products: The boronic acid is replaced by a hydrogen atom, leading to an undesired side product.

  • Over-brominated Species: If the synthesis of the starting material was not optimal, di-brominated impurities might be present.[1]

  • Hydrolysis Products: Boronic acids can be prone to hydrolysis.

Q3: My aminopyridine product streaks badly on the TLC plate and during column chromatography. How can I fix this?

A3: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atoms on your product interact strongly with the acidic silanol groups of the silica. To mitigate this:

  • Add a Basic Modifier: Add a small amount (0.5-2% v/v) of a base like triethylamine (TEA) or pyridine to your mobile phase. This will compete for the acidic sites on the silica gel, leading to more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a polymer-based stationary phase if tailing persists.

Troubleshooting Guides

Purification Strategy: Column Chromatography

Problem: Poor separation between the product and a closely eluting impurity.

Possible CauseSuggested Solution
Inappropriate Solvent System The polarity difference between your product and the impurity is not sufficiently exploited by the current eluent.
Action: Systematically screen different solvent systems. A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes or heptane. Try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.
Column Overload Too much crude material was loaded onto the column, exceeding its separation capacity.
Action: Reduce the amount of material loaded onto the column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
Flow Rate is Too High The mobile phase is moving too quickly through the column, not allowing for proper equilibration between the stationary and mobile phases.
Action: Reduce the flow rate to allow for better separation.

Quantitative Data for Column Chromatography (Example)

Product TypeStarting MaterialReagentTypical Eluent SystemExpected Rf of ProductReference(s)
3-Amino-5-aryl-2-fluoropyridineThis compoundArylboronic AcidGradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)0.3 - 0.5 (in 30% EtOAc/Hexanes)[2]
N-Aryl-3-amino-5-bromo-2-fluoropyridineThis compoundArylamineGradient of Ethyl Acetate in Hexanes (e.g., 5% to 40%)0.4 - 0.6 (in 20% EtOAc/Hexanes)[3]
Purification Strategy: Recrystallization

Problem: The product "oils out" instead of forming crystals.

Possible CauseSuggested Solution
Solution is Too Supersaturated The concentration of the product in the solvent is too high, leading to rapid precipitation as an oil rather than slow crystal growth.
Action: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
Inappropriate Solvent The chosen solvent may not be ideal for crystallization of your specific product.
Action: Experiment with different solvent systems. A good starting point is a binary solvent system where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common systems include ethanol/water, ethyl acetate/heptane, or dichloromethane/hexane.[4]
Presence of Impurities Impurities can inhibit crystal lattice formation.
Action: First, attempt to remove the impurities by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

Quantitative Data for Recrystallization (Example)

Product TypeTypical Recrystallization Solvent SystemExpected RecoveryExpected Purity ImprovementReference(s)
3-Amino-5-aryl-2-fluoropyridineEthanol/Water or Ethyl Acetate/Heptane60-85%From ~90% to >98%[5]
N-Aryl-3-amino-5-bromo-2-fluoropyridineDichloromethane/Hexane50-80%From ~85% to >97%[3]

Experimental Protocols

Protocol 1: Purification of a Suzuki Coupling Product (3-Amino-5-phenyl-2-fluoropyridine) by Column Chromatography
  • Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product (e.g., from a reaction of this compound and phenylboronic acid) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10%, 20%, 30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 3-amino-5-phenyl-2-fluoropyridine.

Protocol 2: Purification by Acid-Base Extraction to Remove Unreacted Aminopyridine

This protocol is useful for separating a neutral or less basic product from the more basic starting material, this compound.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aminopyridine starting material will be protonated and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the acid wash two more times to ensure complete removal of the basic starting material.

  • Neutralization and Back-Extraction (Optional): If the product itself is basic and was extracted into the aqueous layer, you can neutralize the aqueous layer with a base (e.g., NaOH) and then back-extract the product into an organic solvent.

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture extraction Aqueous Work-up (e.g., Acid-Base Extraction) crude_product->extraction column_chromatography Column Chromatography extraction->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR, GC-MS) pure_product->analysis

A general workflow for the purification of products derived from this compound.

Troubleshooting_Tailing start Tailing Peak in Column Chromatography cause Cause: Strong interaction of basic amine with acidic silica gel start->cause solution1 Add Basic Modifier to Eluent (e.g., 1% Triethylamine) cause->solution1 solution2 Change Stationary Phase (e.g., Alumina, Polymer-based) cause->solution2 result Symmetrical Peak Shape solution1->result solution2->result

Troubleshooting workflow for peak tailing during column chromatography of aminopyridine derivatives.

References

Identifying common impurities in 3-Amino-5-bromo-2-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-5-bromo-2-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common approach begins with the bromination of 2-amino-5-fluoropyridine. An alternative strategy involves the fluorination of a corresponding aminobromopyridine precursor, often via a Sandmeyer-type reaction. The choice of route can depend on the availability of starting materials and the desired purity profile of the final product.

Q2: What are the most common impurities I should expect in the synthesis of this compound?

A2: The impurity profile is highly dependent on the synthetic route chosen. However, some common impurities include:

  • Over-brominated species: If the synthesis involves the bromination of an aminopyridine, di-brominated byproducts such as 3,5-dibromo-2-fluoropyridine can be formed.[1][2]

  • Isomeric impurities: Depending on the directing effects of the substituents on the pyridine ring, bromination or other substitution reactions can sometimes lead to the formation of constitutional isomers.

  • Unreacted starting materials: Incomplete reactions can result in the presence of the initial aminopyridine or brominating/fluorinating agent in the final product.

  • Hydrolysis products: During workup or purification, functional groups on the pyridine ring may be susceptible to hydrolysis, leading to hydroxylated impurities.

  • Residual solvents: Solvents used in the reaction or purification steps may be present in the final product.

Q3: How can I minimize the formation of di-brominated impurities during the bromination step?

A3: To minimize over-bromination, precise control of the reaction conditions is crucial. Key strategies include:

  • Stoichiometry: Use a controlled molar ratio of the brominating agent to the aminopyridine substrate. A slight excess of the aminopyridine may be employed to ensure the complete consumption of the brominating agent.

  • Temperature: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low localized concentration.

  • Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed and before significant over-bromination occurs.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my product?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from impurities and quantifying their relative abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Offers detailed structural information about the main product and any significant impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities, such as residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously while monitoring for impurity formation.- Ensure the purity and reactivity of starting materials.- Check the efficiency of the catalyst if one is used.
Product loss during workup or purification.- Optimize extraction and washing procedures to minimize product loss in the aqueous phase.- Select an appropriate purification method (e.g., column chromatography, recrystallization) and optimize the conditions.
Presence of Over-brominated Impurities Excess brominating agent.- Carefully control the stoichiometry of the brominating agent.
High reaction temperature.- Perform the bromination at a lower temperature.
Rapid addition of brominating agent.- Add the brominating agent dropwise or in small portions over an extended period.
Formation of Isomeric Impurities Lack of regioselectivity in the substitution reaction.- Re-evaluate the synthetic route and the directing effects of the substituents.- Consider using a protecting group strategy to block unwanted reaction sites.
Incomplete Fluorination (in Sandmeyer-type reactions) Inefficient diazotization.- Ensure the complete conversion of the amino group to the diazonium salt by using appropriate amounts of nitrous acid and maintaining low temperatures.
Decomposition of the diazonium salt.- Use the diazonium salt immediately after its formation without isolation.- Maintain a low temperature throughout the reaction.
Ineffective fluoride source.- Use a suitable fluorinating agent such as HF-pyridine or a tetrafluoroborate salt.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
Residual solvent.- Ensure complete removal of solvents under high vacuum.

Experimental Protocols

Synthesis of this compound via Bromination of 2-Amino-5-fluoropyridine

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-fluoropyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Dissolve N-bromosuccinimide (NBS) or bromine (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled solution of 2-amino-5-fluoropyridine over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visual Guides

Synthesis_Pathway A 2-Amino-5-fluoropyridine B This compound A->B Bromination C Brominating Agent (e.g., NBS, Br2) C->B D Solvent (e.g., Acetic Acid) D->B

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reaction A 2-Amino-5-fluoropyridine B This compound A->B + Brominating Agent C 3,5-Dibromo-2-fluoropyridine (Over-bromination) B->C + Excess Brominating Agent

Caption: Potential side reaction leading to over-bromination.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity low_yield->impurity No check_reaction Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction Yes identify_impurity Identify Impurity (HPLC, LC-MS, NMR) impurity->identify_impurity Yes solution Problem Resolved check_reaction->solution check_workup Optimize Workup & Purification check_workup->solution over_bromination Over-bromination? identify_impurity->over_bromination adjust_bromination Adjust Bromination (Temp, Stoichiometry) over_bromination->adjust_bromination Yes other_impurity Other Impurity? over_bromination->other_impurity No adjust_bromination->solution revisit_route Re-evaluate Synthetic Route other_impurity->revisit_route revisit_route->solution

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-Amino-5-bromo-2-fluoropyridine. The information is presented in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

A1: The primary challenges with this substrate arise from the electronic properties of the pyridine ring and the presence of multiple potential coordinating sites. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the amino group can also interact with the catalyst. The fluorine atom influences the reactivity of the C-Br bond, and the choice of base and ligand is critical to achieve high yields and avoid side reactions.

Q2: Which palladium precursors and ligands are generally recommended for this type of substrate?

A2: For electron-deficient heteroaryl halides like this compound, sterically hindered and electron-rich phosphine ligands are often preferred. Commonly successful ligands include biarylphosphine ligands such as RuPhos and BrettPhos. These ligands can promote the desired reductive elimination and prevent catalyst deactivation. Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are frequently used, often in combination with these specialized ligands. The use of pre-formed palladium catalysts incorporating these ligands can also be advantageous.

Q3: What is the role of the base in this reaction, and which bases are most effective?

A3: The base is crucial for the deprotonation of the amine and the subsequent formation of the palladium-amido complex in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better choice, though they may require higher reaction temperatures or longer reaction times. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be effective, particularly with primary and secondary amines.

Q4: How does the choice of solvent affect the reaction outcome?

A4: The solvent plays a critical role in solubilizing the reactants, catalyst, and base, and can also influence the reaction rate. Aprotic solvents are generally used for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most common and often effective solvents for this reaction. Tetrahydrofuran (THF) is another suitable option. The choice of solvent may need to be optimized depending on the specific amine and base being used to ensure all components remain in solution at the reaction temperature.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Buchwald-Hartwig amination of this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may not be active.

    • Solution: Ensure an inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup, as palladium(0) catalysts are sensitive to oxygen. Use freshly opened, high-purity palladium precursors and ligands. Consider using a pre-formed catalyst to ensure the active species is generated.

  • Ligand Incompatibility: The chosen ligand may not be suitable for this specific transformation.

    • Solution: Screen a panel of sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos. The electronic and steric properties of the ligand are critical for stabilizing the catalyst and facilitating the reaction with this challenging substrate.

  • Inappropriate Base: The base may be too weak to deprotonate the amine effectively or may not be sufficiently soluble in the reaction medium.

    • Solution: If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger base such as NaOtBu or LiHMDS. Ensure the base is finely powdered and well-dispersed in the solvent.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for any signs of catalyst decomposition (formation of palladium black).

Issue 2: Formation of Side Products

Q: I am observing significant side product formation, particularly hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?

A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.

Possible Causes & Solutions:

  • Suboptimal Ligand: The ligand may not be effectively promoting the desired C-N bond formation over the competing hydrodehalogenation pathway.

    • Solution: Switching to a more electron-rich and sterically bulky ligand can often favor the desired amination reaction.

  • Reaction Conditions: High temperatures and certain bases can sometimes favor side reactions.

    • Solution: Try lowering the reaction temperature and extending the reaction time. If using a very strong base, consider switching to a slightly weaker one to see if this reduces the formation of the hydrodehalogenation product.

Issue 3: Catalyst Decomposition

Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and what can I do?

A: The formation of palladium black is a sign of catalyst decomposition, which will halt the catalytic cycle and lead to a low yield.

Possible Causes & Solutions:

  • High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of solution.

    • Solution: Lower the reaction temperature. While the reaction needs to be heated, finding the optimal temperature that balances reaction rate and catalyst stability is key.

  • Impurities: Oxygen or other impurities in the reaction can lead to catalyst decomposition.

    • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Degassing the solvent before use is also recommended.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for the Buchwald-Hartwig amination of aminobromopyridine substrates. These should be considered as a starting point for optimization for this compound, as specific data for this exact substrate is limited in the public domain.

Table 1: Screening of Bases for the Amination of a Model Aminobromopyridine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Representative Yield (%)
1NaOtBu (1.4)Toluene10012High
2Cs₂CO₃ (1.5)Toluene11024Good to Excellent
3K₃PO₄ (2.0)Dioxane11024Moderate to Good
4LiHMDS (2.5)THF6516Good

Table 2: Screening of Solvents for the Amination of a Model Aminobromopyridine

EntryBaseSolventTemperature (°C)Time (h)Representative Yield (%)
1NaOtBuToluene10012High
2NaOtBu1,4-Dioxane10012High
3NaOtBuTHF6516Moderate to Good

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This is a generalized protocol and may require optimization for specific amine coupling partners.

Reagents and Equipment:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., RuPhos or BrettPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

  • Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with inert gas (repeat this cycle three times).

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Then, add the amine coupling partner via syringe. If the amine is a solid, it can be added in the first step with the other solid reagents.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-amino-2-fluoropyridine derivative.

Visualizations

Experimental_Workflow A 1. Add Solids to Schlenk Tube (Substrate, Pd Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) A->B C 3. Add Anhydrous, Degassed Solvent B->C D 4. Add Amine Coupling Partner C->D E 5. Heat and Stir (80-110 °C) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Work-up and Purification F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Tree Start Low or No Yield Q1 Is the reaction completely inert? Start->Q1 Sol1 Solution: Improve inert atmosphere technique (use glovebox, degas solvent). Q1->Sol1 No Q2 Is the catalyst/ligand combination appropriate? Q1->Q2 Yes Sol2 Solution: Screen different bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). Q2->Sol2 No Q3 Is the base strong enough and soluble? Q2->Q3 Yes Sol3 Solution: Switch to a stronger base (e.g., NaOtBu, LiHMDS) or change solvent. Q3->Sol3 No Q4 Is the temperature optimal? Q3->Q4 Yes Sol4 Solution: Gradually increase temperature while monitoring for catalyst decomposition. Q4->Sol4 No

Caption: A decision tree for troubleshooting low-yield reactions.

Troubleshooting homocoupling byproducts in 3-Amino-5-bromo-2-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-bromo-2-fluoropyridine in cross-coupling reactions. Homocoupling byproducts are a common challenge, and this guide offers strategies to minimize their formation and optimize your desired transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a homocoupling byproduct in my Suzuki-Miyaura reaction with this compound. What is the likely cause?

A1: The most common cause for the formation of homocoupling byproducts, such as 5,5'-dibromo-2,2'-difluoro-3,3'-bipyridin-diyl-diamine (from the aryl halide) or a biaryl from your boronic acid, is the presence of oxygen in your reaction.[1][2][3] Oxygen can promote the oxidative homocoupling of boronic acids.[4][5] Another potential cause is the presence of palladium(II) species which can facilitate the homocoupling of the boronic acid.[1]

Q2: How does the 2-fluoro substituent on the pyridine ring affect the reactivity and potential for side reactions?

A2: The fluorine atom at the 2-position is strongly electron-withdrawing, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. This can sometimes lead to a higher propensity for side reactions if the desired cross-coupling is slow. Additionally, the fluorine substituent can affect the pKa of the amino group, potentially altering its coordination to the palladium catalyst.

Q3: Can the amino group in this compound interfere with the catalytic cycle?

A3: Yes, the primary amino group can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle and leading to lower yields or the formation of byproducts.[6][7] Careful selection of ligands and reaction conditions is crucial to mitigate this effect. In some cases, protection of the amino group may be considered, although it is often avoidable with modern catalyst systems.

Q4: What are the best practices for setting up my reaction to avoid homocoupling?

A4: Rigorous exclusion of oxygen is critical. This can be achieved by:

  • Degassing the solvent: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.[2]

  • Using Schlenk techniques: Assemble your reaction under an inert atmosphere.

  • Subsurface sparging: Bubbling an inert gas through the reaction mixture before adding the catalyst can be very effective at removing dissolved oxygen.[1]

Additionally, using a fresh, high-quality palladium(0) precatalyst can minimize the presence of deleterious Pd(II) species.

Q5: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling of this compound?

A5: For Suzuki-Miyaura reactions of aminopyridines, catalyst systems that are robust to the coordinating effects of the amine are preferred. Systems such as Pd(PPh₃)₄ or those based on bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos in combination with a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often effective. The choice of ligand can significantly impact the outcome by promoting the desired reductive elimination over side reactions.

Q6: I am performing a Buchwald-Hartwig amination and observing homocoupling of my starting material. What can I do?

A6: Homocoupling of the aryl halide can also occur in Buchwald-Hartwig aminations. This is often promoted by elevated temperatures and certain bases. Consider the following adjustments:

  • Lower the reaction temperature: If the desired reaction is proceeding, albeit slowly, lowering the temperature can sometimes disfavor the homocoupling pathway.

  • Optimize the base: Strong, non-nucleophilic bases like LHMDS or K₃PO₄ are often used. The choice of base can be critical, and screening different bases may be necessary.

  • Use a suitable ligand: Ligands such as RuPhos and BrettPhos have been shown to be effective in C-N cross-coupling reactions of 3-halo-2-aminopyridines.

Troubleshooting Logical Workflow

The following diagram illustrates a logical workflow for troubleshooting the formation of homocoupling byproducts.

A logical workflow for troubleshooting homocoupling byproducts.

Reaction Pathways

The following diagrams illustrate the desired cross-coupling pathway and the competing homocoupling side reaction.

ReactionPathways Catalytic Cycles: Desired vs. Undesired Pathways cluster_desired Desired Suzuki-Miyaura Cross-Coupling cluster_undesired Undesired Homocoupling of Aryl Halide pd0_d Pd(0)L_n oa_d Oxidative Addition pd0_d->oa_d pd2_d Ar-Pd(II)-Br(L_n) oa_d->pd2_d tm_d Transmetalation pd2_d->tm_d pd2_r_d Ar-Pd(II)-R(L_n) tm_d->pd2_r_d re_d Reductive Elimination pd2_r_d->re_d product_d Ar-R (Desired Product) re_d->product_d product_d->pd0_d aryl_halide 3-Amino-5-bromo- 2-fluoropyridine aryl_halide->oa_d boronic_acid R-B(OH)2 boronic_acid->tm_d pd0_u Pd(0)L_n oa1_u Oxidative Addition pd0_u->oa1_u pd2_1_u Ar-Pd(II)-Br(L_n) oa1_u->pd2_1_u tm_u Transmetalation (with another Ar-Pd(II)-Br) pd2_1_u->tm_u pd2_ar_u Ar-Pd(II)-Ar(L_n) tm_u->pd2_ar_u re_u Reductive Elimination pd2_ar_u->re_u product_u Ar-Ar (Homocoupling Byproduct) re_u->product_u product_u->pd0_u aryl_halide_u 3-Amino-5-bromo- 2-fluoropyridine aryl_halide_u->oa1_u

Simplified catalytic cycles for desired and undesired reactions.

Experimental Protocols

The following are model protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Protocol 1: Model Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Boronic Acid Arylboronic Acid1.2 - 1.5 equiv
Palladium Precatalyst Pd₂(dba)₃2 mol%
Ligand XPhos4 mol%
Base K₃PO₄ (finely ground)2.0 - 3.0 equiv
Solvent 1,4-Dioxane/Water (4:1)Degassed
Temperature 80 - 110 °CMonitor by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)

Methodology:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed solvent to the Schlenk tube, followed by the catalyst/ligand solution.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Model Buchwald-Hartwig Amination

This protocol is a general starting point for coupling with a primary or secondary amine.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Palladium Precatalyst RuPhos Pd G32 mol%
Base LHMDS (1.0 M in THF)1.5 equiv
Solvent Toluene or 1,4-DioxaneAnhydrous and Degassed
Temperature 80 - 110 °CMonitor by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)

Methodology:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by this compound.

  • Add the LHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Data Presentation: Comparison of Reaction Conditions for Homocoupling Suppression

ConditionStandard ApproachOptimized for Homocoupling SuppressionRationale
Atmosphere Inert gas blanketSubsurface sparging with inert gasMore effective at removing dissolved oxygen.[1]
Catalyst Pd(PPh₃)₄Pd(0) precatalyst with bulky, electron-rich ligand (e.g., XPhos)Promotes faster reductive elimination of the desired product.
Solvent Dioxane/WaterThoroughly degassed solventMinimizes oxygen content.[2]
Additives NoneMild reducing agent (e.g., potassium formate)Can reduce deleterious Pd(II) species to active Pd(0).[1]

References

Improving regioselectivity in the synthesis of 3-Amino-5-bromo-2-fluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-Amino-5-bromo-2-fluoropyridine derivatives, with a focus on improving regioselectivity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly through the nucleophilic aromatic substitution (SNAr) pathway.

Issue 1: Low Yield of the Desired this compound

  • Question: My reaction is resulting in a low yield of the target 3-amino product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and formation of side products. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. If using conventional heating, consider extending the reaction time. Microwave irradiation has been shown to significantly improve yields and reduce reaction times in the synthesis of related 3-amino-5-bromopyridine derivatives.[1] For instance, a reaction that yielded only 4% of the product under conventional heating for 30 minutes at 180°C produced a 55% yield under microwave conditions for the same duration and temperature.[1]

    • Excess Amine: Using a stoichiometric amount of the amine nucleophile can result in low conversion. Employing a significant excess of the amine (e.g., 10 equivalents) can drive the reaction to completion and improve the yield of the mono-aminated product.[1]

    • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) are often effective for SNAr reactions. A mixture of toluene and NMP has been used successfully in the microwave-assisted synthesis of analogous compounds.[1]

    • Purity of Reagents: Ensure that the starting materials, particularly the dihalopyridine precursor and the amine, are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Poor Regioselectivity - Formation of the 5-Amino Isomer

  • Question: I am observing a significant amount of the 5-amino-3-bromo-2-fluoropyridine regioisomer as a byproduct. How can I favor the formation of the desired 3-amino isomer?

  • Answer: The formation of the 5-amino isomer is a common challenge due to the electronic properties of the pyridine ring, which often favor nucleophilic attack at the 2- and 4- (or 6-) positions, and in a 3,5-disubstituted pyridine, the 5-position can also be activated.

    • Choice of Starting Material: The key to achieving regioselectivity for the 3-position is the selection of the appropriate starting material. To synthesize this compound, the ideal precursor would be a dihalopyridine where the 3-position is more activated towards nucleophilic attack than the 5-position. Starting with 2-fluoro-3,5-dibromopyridine is the most logical choice. In this case, the bromine at the 3-position is more susceptible to substitution by an amine than the bromine at the 5-position. This is because the fluorine at the 2-position strongly activates the adjacent 3-position for nucleophilic attack.

    • Reaction Conditions: While the starting material is the primary determinant of regioselectivity in this case, fine-tuning the reaction conditions can further enhance it.

      • Temperature: Lowering the reaction temperature may increase selectivity, as the transition state leading to the desired 3-amino isomer may be energetically favored at lower temperatures. However, this may also decrease the reaction rate.

      • Solvent: The polarity of the solvent can influence regioselectivity. Experiment with a range of aprotic polar solvents to find the optimal balance between reactivity and selectivity.

Issue 3: Formation of Di-aminated Byproducts

  • Question: My reaction is producing a notable amount of a di-amino byproduct. How can I minimize this side reaction?

  • Answer: The formation of di-aminated products occurs when the initially formed mono-amino product reacts further with the amine nucleophile. The introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic substitution, but under harsh conditions, di-substitution can still occur.[1]

    • Control of Stoichiometry: While an excess of the amine is generally recommended to drive the reaction to completion, an extremely large excess, especially at high temperatures and long reaction times, might promote di-amination. It is a matter of optimization.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Stopping the reaction as soon as the starting material is consumed can prevent the formation of the di-aminated byproduct. Microwave heating can be advantageous here as it allows for precise control over the reaction time.[1]

    • Amine Reactivity: Highly reactive amines are more likely to lead to di-substitution. If this is a persistent issue, consider if a less reactive amine derivative could be used, or if the reaction temperature can be lowered.

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route for the regioselective synthesis of this compound?

A1: The most promising route is the nucleophilic aromatic substitution (SNAr) of 2-fluoro-3,5-dibromopyridine with an appropriate amine. The fluorine atom at the 2-position activates the adjacent 3-position, making the bromine at this position a more favorable leaving group for amination compared to the bromine at the 5-position. Microwave-assisted conditions have proven effective for similar transformations, offering high yields and short reaction times.[1]

Q2: How does the choice of amine affect the reaction outcome?

A2: The structure of the amine can influence the reaction rate and yield. In the microwave-assisted synthesis of 3-amino-5-bromopyridine derivatives, various aliphatic amines have been successfully used. The reaction time may need to be adjusted based on the amine's nucleophilicity and steric hindrance. For example, in one study, most reactions with different amines were completed within an hour, while the reaction with diethylamine required 8 hours.[1]

Q3: Are there alternative methods to introduce the amino group at the 3-position of a pyridine ring?

A3: Yes, several other methods exist for the synthesis of 3-aminopyridines, although their applicability to this specific molecule would require experimental validation:

  • Hofmann Rearrangement: This method involves the degradation of a nicotinamide (pyridine-3-carboxamide) derivative. This is a classic method for preparing 3-aminopyridine itself.[2][3]

  • Reduction of a Nitro Group: If 3-nitro-5-bromo-2-fluoropyridine were available, it could be reduced to the desired 3-amino product.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. While often used for amination of aryl halides, achieving high regioselectivity with a dihalopyridine can be challenging and highly dependent on the choice of ligand and reaction conditions.[1]

Q4: Why is amination at the 2- and 4-positions of the pyridine ring generally favored over the 3-position in SNAr reactions?

A4: Nucleophilic attack at the 2- or 4-position of a pyridine ring allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for its formation. When attack occurs at the 3-position, the negative charge cannot be delocalized onto the nitrogen atom, resulting in a less stable intermediate and a slower reaction rate.

Quantitative Data

The following table summarizes the yields of various 3-amino-5-bromopyridine derivatives prepared from 3,5-dibromopyridine using a microwave-assisted protocol. This data illustrates the effect of the amine nucleophile on the reaction efficiency under optimized conditions.

AmineProductReaction Time (h)Yield (%)
Pyrrolidine5-Bromo-3-(pyrrolidin-1-yl)pyridine0.555
Piperidine5-Bromo-3-(piperidin-1-yl)pyridine165
Morpholine4-(5-Bromopyridin-3-yl)morpholine172
N-Methylpiperazine1-(5-Bromopyridin-3-yl)-4-methylpiperazine168
Diethylamine5-Bromo-N,N-diethylpyridin-3-amine820

Data adapted from a study on the synthesis of 3-amino-5-bromopyridine derivatives.[1]

Experimental Protocols

Proposed Protocol for the Synthesis of this compound via Microwave-Assisted SNAr

This protocol is a proposed method based on the successful synthesis of structurally similar compounds.[1] Optimization may be required.

Starting Material: 2-fluoro-3,5-dibromopyridine Amine: Ammonia (as aqueous ammonium hydroxide) or a primary/secondary amine.

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine 2-fluoro-3,5-dibromopyridine (1.0 eq), the desired amine (e.g., aqueous ammonium hydroxide, 10 eq), and a suitable solvent mixture (e.g., NMP/toluene, 1:2 v/v).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with a power of up to 300 watts, maintaining a temperature of 180°C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products start_pyridine 2-Fluoro-3,5-dibromopyridine reaction Microwave-Assisted SNAr start_pyridine->reaction start_amine Amine (e.g., NH3) start_amine->reaction product_desired 3-Amino-5-bromo- 2-fluoropyridine reaction->product_desired Major Product product_isomer 5-Amino-3-bromo- 2-fluoropyridine reaction->product_isomer Potential Regioisomer product_diamino Di-amino byproduct reaction->product_diamino Potential Byproduct purification Purification (Chromatography) product_desired->purification product_isomer->purification product_diamino->purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Regioselectivity (High 5-Amino Isomer) cause1 Incorrect Starting Material problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 solution1 Use 2-Fluoro-3,5-dibromopyridine cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Screen Solvents cause2->solution3

References

Technical Support Center: Palladium Catalyst Residue Removal from 3-Amino-5-bromo-2-fluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium catalyst residue removal in processes involving 3-Amino-5-bromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to ensure the purity of your final products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound and related compounds from palladium residues.

Issue 1: High Levels of Residual Palladium After Standard Purification (e.g., Filtration, Crystallization)

  • Possible Cause: The nitrogen atoms in the pyridine ring and the amino group of this compound can act as strong ligands, forming stable, soluble complexes with palladium.[1][2] This chelation makes it difficult to remove the catalyst by simple filtration of precipitated metal or through standard crystallization procedures.[1][2]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective for aminopyridine compounds.[1]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time to find the most effective conditions for palladium removal.[1]

    • Consider a Bisulfite Wash: For structurally similar compounds, treatment with an aqueous solution of an alkali metal bisulfite (e.g., sodium bisulfite) at elevated temperatures (60-90°C) and controlled pH (3.8-7.0) has been shown to be effective.

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of your product onto the scavenger material, which is a known issue particularly with activated carbon.[3]

  • Suggested Solutions:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[1]

    • Adjust the Solvent System: The choice of solvent can impact the binding of both the palladium and your product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption.[1]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the target palladium level. This can be determined through optimization experiments.[1]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variability in the palladium species present in the reaction mixture (e.g., different oxidation states or coordination environments). The effectiveness of a scavenger can be dependent on the form of the palladium.[3]

  • Suggested Solutions:

    • Standardize Reaction Quench and Work-up: Consistent work-up procedures can help to ensure a more uniform distribution of palladium species between batches.

    • Pre-treatment of the Reaction Mixture: In some cases, pre-treatment with a mild oxidant or reductant can convert various palladium species into a single form that is more readily scavenged.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like SiliaMetS Thiourea, are considered versatile for various forms of palladium.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from reactions involving this compound?

A1: The primary challenge stems from the structure of this compound. The nitrogen atoms of the pyridine ring and the amino group can chelate palladium, forming stable, soluble complexes that are not easily removed by standard purification techniques like simple filtration.[1][2]

Q2: What are the most common methods for removing palladium from reactions with aminopyridines?

A2: The most prevalent and effective methods include:

  • Adsorption onto Scavenger Resins: These are solid supports (often silica or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or dimercaptotriazine (DMT).[1][4] The scavenger binds the palladium and is then removed by filtration.

  • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium, though it can sometimes lead to product loss due to non-specific adsorption.[2][3]

  • Crystallization: This can be an effective method, sometimes enhanced with additives like N-acetylcysteine, to keep the palladium in the mother liquor.[1][5]

  • Filtration through Celite: This is mainly effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1]

Q3: How do I choose the right palladium scavenger?

A3: Key considerations for selecting a scavenger include:

  • The nature of the palladium species: The oxidation state and ligands of the palladium can affect its affinity for different scavengers.[3]

  • The nature of your product: The scavenger should not react with or strongly adsorb your product. Given the amine functionality of your molecule, scavengers with electrophilic groups should be used cautiously.[2]

  • Reaction conditions: The solvent, temperature, and presence of other reagents can influence the scavenger's performance.

  • Cost and scalability: For larger-scale synthesis, the cost and ease of handling are important factors.[2]

Q4: What are the regulatory limits for palladium residues in Active Pharmaceutical Ingredients (APIs)?

A4: Regulatory agencies like the European Medicines Agency (EMA) and the US Pharmacopeia (USP) have established limits for elemental impurities in APIs. For palladium, a common limit is 10 ppm for oral drug products with a maximum daily dose of 10 grams.[5] However, it is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your product and its route of administration.[1]

Q5: How can I accurately measure the concentration of residual palladium?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][5] This technique offers high sensitivity and is the industry standard for elemental analysis in pharmaceuticals.

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods for Aminopyridine Derivatives

Scavenging MethodTypical Initial Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Silica-Based Thiol Scavengers >1000<10High efficiency and selectivity for various palladium species.[1][2]Higher cost compared to activated carbon.
Macroporous Polystyrene-TMT ~1200<10High loading capacity.[2]May require longer treatment times.
Activated Carbon Variable<50Cost-effective.[2]Can lead to product loss due to non-specific adsorption.[3][6]
Crystallization (with additives) Variable<20Can be highly effective and scalable.Risk of co-crystallization of the palladium-product complex.[1]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile) to a concentration of 10-50 mg/mL.[1]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another sensitive analytical technique to confirm it meets the required specifications.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[2]

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[2]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

experimental_workflow cluster_reaction Palladium-Catalyzed Reaction cluster_workup Work-up & Purification start This compound + Coupling Partner + Pd Catalyst reaction Reaction Mixture start->reaction Heat / Stir quench Reaction Quench reaction->quench extraction Aqueous Work-up / Extraction quench->extraction crude Crude Product (High Pd Content) extraction->crude scavenging Palladium Scavenging (e.g., with Silica-Thiol) crude->scavenging filtration Filtration scavenging->filtration concentration Solvent Removal filtration->concentration final_product Purified Product (<10 ppm Pd) concentration->final_product icpms ICP-MS Analysis final_product->icpms scavenger_selection cluster_options Scavenging Options cluster_evaluation Evaluation start High Residual Pd in Product? scavenger_screening Screen Scavengers: - Silica-Thiol - Silica-DMT - Polystyrene-TMT start->scavenger_screening Yes activated_carbon Activated Carbon start->activated_carbon Yes crystallization Crystallization with Additives start->crystallization Yes product_loss Assess Product Loss scavenger_screening->product_loss activated_carbon->product_loss pd_removal_efficiency Check Pd Removal Efficiency (ICP-MS) crystallization->pd_removal_efficiency product_loss->scavenger_screening High Loss (Re-screen) product_loss->pd_removal_efficiency Low Loss pd_removal_efficiency->scavenger_screening Inefficient (Re-screen) optimize Optimize Conditions: - Scavenger loading - Temperature - Time pd_removal_efficiency->optimize Efficient final_process Select Final Process optimize->final_process

References

Stability and storage conditions for 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 3-Amino-5-bromo-2-fluoropyridine, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5][6][7][8][9] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][6][7][8][9] It is also crucial to store the compound away from heat sources, sparks, and open flames.[2][3][6][7] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C with protection from light.[10][11] For long-term storage, refrigeration is generally advisable.

Q2: What are the known incompatibilities of this compound?

A2: this compound should be stored separately from strong oxidizing agents, acids, and bases.[1][3] Contact with these substances can lead to decomposition of the compound.

Q3: Is this compound sensitive to light or moisture?

A3: Yes, this compound is reported to be sensitive to moisture and heat.[1] Therefore, it is critical to store it in a tightly sealed container in a dry environment. While specific data on light sensitivity is not consistently reported, protecting it from light is a good precautionary practice, especially for long-term storage.[11]

Q4: What is the expected appearance of this compound?

A4: The compound is typically a solid, with a color ranging from white to yellowish.[1]

Q5: What are the hazardous decomposition products of this compound?

A5: Thermal decomposition of this compound may produce hazardous substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Compound degradation due to improper storage.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Check the appearance of the compound for any changes in color or texture. 3. Perform a purity analysis (e.g., HPLC, NMR) on a sample from the stored batch. 4. If degradation is confirmed, use a fresh, unopened batch of the compound for subsequent experiments.
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture, air, or light over time.1. Discontinue use of the suspect batch in critical experiments. 2. Assess the purity of the material to determine if it is still suitable for non-critical applications. 3. Review storage procedures to ensure containers are properly sealed and stored in a desiccator if necessary.
Inconsistent results between different batches Variation in purity or isomeric composition between batches.1. Always check the certificate of analysis (CoA) for each new batch. 2. Perform an incoming quality control check (e.g., melting point, spectroscopic analysis) to confirm identity and purity. 3. Note that there are discrepancies in the reported melting points for this compound (ranging from 65°C to 116°C), which may indicate the presence of different isomers or polymorphs.

Storage and Handling Summary

Parameter Recommendation References
Temperature Cool, dry place. Room temperature or refrigerated (4°C).[1][2][3][4][5][6][7][8][9][10][11]
Atmosphere Tightly sealed container, away from moisture and air.[1][2][3][6][7][8][9]
Light Protect from light, especially for long-term storage.[11]
Incompatibilities Strong oxidizing agents, acids, bases.[1][3]

Experimental Protocols

Protocol: Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

1. Objective: To determine the purity and identify potential degradation products of this compound after storage under defined conditions.

2. Materials:

  • This compound sample
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • Nuclear Magnetic Resonance (NMR) spectrometer
  • Solvents for HPLC and NMR (e.g., acetonitrile, water, deuterated solvent)
  • Reference standard of this compound (if available)

3. Methodology:

  • Initial Analysis (Time Zero):
  • Dissolve a known amount of the compound in a suitable solvent.
  • Analyze the sample by HPLC to determine the initial purity and retention time.
  • Acquire an NMR spectrum (e.g., ¹H NMR, ¹⁹F NMR) to confirm the structure and identify any initial impurities.
  • Stability Study:
  • Store aliquots of the compound under different conditions (e.g., room temperature, 40°C, exposure to light, high humidity).
  • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each condition.
  • Follow-up Analysis:
  • Prepare and analyze the samples by HPLC and NMR as described for the initial analysis.
  • Data Analysis:
  • Compare the HPLC chromatograms and NMR spectra of the stored samples to the initial analysis.
  • Quantify the purity of the compound at each time point.
  • Identify any new peaks in the chromatogram or signals in the NMR spectrum, which may indicate degradation products.

Visual Guides

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_investigate Investigation cluster_decision Decision cluster_action Action Observe Unexpected Experimental Results or Compound Appearance Change CheckStorage Review Storage Conditions (Temp, Humidity, Light) Observe->CheckStorage CheckAppearance Inspect Physical Appearance (Color, Texture) Observe->CheckAppearance AnalyzePurity Perform Purity Analysis (e.g., HPLC, NMR) CheckStorage->AnalyzePurity CheckAppearance->AnalyzePurity IsDegraded Degradation Confirmed? AnalyzePurity->IsDegraded UseNewBatch Use Fresh, Unopened Batch IsDegraded->UseNewBatch Yes ReviewProcedures Review and Improve Storage Procedures IsDegraded->ReviewProcedures No (Purity OK) Discard Discard Degraded Compound UseNewBatch->Discard

Caption: Troubleshooting workflow for stability issues.

Handling_Decision_Tree Start Handling this compound Ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) Start->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE StorageCheck Check Storage Conditions Before Use PPE->StorageCheck Dispense Dispense Required Amount StorageCheck->Dispense Seal Tightly Seal Container Immediately After Use Dispense->Seal Store Return to Proper Storage (Cool, Dry, Dark) Seal->Store

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Amino-5-bromo-2-fluoropyridine, a key intermediate in pharmaceutical synthesis. The identity, purity, and stability of such intermediates are of paramount importance for the integrity of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents a comparative analysis of various techniques, and provides supporting data to aid researchers in selecting the most appropriate methods for their specific requirements.

The structural formula of this compound is: Formula: C₅H₄BrFN₂ Molecular Weight: 191.00 g/mol CAS Number: 884495-22-1.[1]

Analytical Technique Comparison

A variety of analytical techniques can be employed for the comprehensive characterization of this compound. The choice of method depends on the specific analytical goal, such as purity determination, structural elucidation, or quantification.

Analytical TechniquePrimary UseKey Performance Characteristics
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the main component and impurities.High resolution, sensitivity, and quantitative accuracy. Suitable for non-volatile and thermally labile compounds.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solvents.Excellent for volatile and thermally stable compounds.[3] May require derivatization for less volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation and confirmation of identity.Provides detailed information about the molecular structure. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for each impurity.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups and confirmation of compound identity.Provides a characteristic "fingerprint" of the molecule based on its vibrational modes.
Elemental Analysis Determination of the elemental composition (C, H, N, Br, F).Confirms the empirical formula of the compound.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like substituted pyridines.[2] A reversed-phase method is typically suitable for these types of compounds.

Data Presentation: HPLC Purity Analysis of a Halogenated Aminopyridine Analogue

The following table presents representative data for the purity analysis of a closely related compound, 2-Amino-5-bromo-4-methylpyridine, which demonstrates the typical performance of an HPLC method.

ParameterValue
Retention Time of Main Peak ~5.0 min (indicative)
Purity (Area %) >99.5%
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Relative Standard Deviation (RSD) for Peak Area < 2.0%

Experimental Protocol: HPLC Purity of this compound (Adapted from a method for a similar compound)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes is a good starting point.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization might be necessary to improve its volatility and thermal stability, although direct analysis of related volatile impurities is a primary application.

Data Presentation: GC-MS Analysis of a Brominated Pyridine Analogue

The following table summarizes expected key fragments for a brominated pyridine derivative. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in a ~1:1 ratio) for bromine-containing fragments.

Fragmentm/z (mass-to-charge ratio)Interpretation
[M]⁺ 190/192Molecular ion
[M-H]⁺ 189/191Loss of a hydrogen atom
[M-NH₂]⁺ 174/176Loss of the amino group
[M-Br]⁺ 111Loss of the bromine atom
[C₅H₃FN₂]⁺ 112Fragment after loss of bromine

Experimental Protocol: GC-MS Analysis (General method for halogenated pyridines)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

Spectroscopic Methods: Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H 7.0 - 8.0Multiplets
4.5 - 5.5 (broad)Singlet (NH₂)
¹³C 150 - 160 (C-F)Doublet
140 - 150 (C-N)Singlet
120 - 130 (C-H)Singlet
110 - 120 (C-H)Singlet
90 - 100 (C-Br)Singlet

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Data Presentation: Characteristic FT-IR Absorption Bands for Aminopyridines

Wavenumber (cm⁻¹)Vibrational Mode
3450 - 3300 N-H stretching (amino group)
3100 - 3000 Aromatic C-H stretching
1640 - 1590 C=C and C=N stretching (pyridine ring)
1500 - 1400 Aromatic ring stretching
1300 - 1000 C-N and C-F stretching
800 - 600 C-Br stretching and C-H out-of-plane bending

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation:

    • Grind a small amount of the sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet.

    • Record the spectrum of the sample pellet.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate a typical quality control workflow for a pharmaceutical intermediate and a decision-making process for selecting the appropriate analytical method.

Analytical_Workflow cluster_0 Quality Control Workflow for a Pharmaceutical Intermediate Raw_Material Raw Material (this compound) Sampling Representative Sampling Raw_Material->Sampling Physical_Tests Physical Characterization (Appearance, Melting Point) Sampling->Physical_Tests Identification Identification Tests (FT-IR, NMR) Sampling->Identification Purity_Analysis Purity & Impurity Profiling (HPLC, GC-MS) Sampling->Purity_Analysis Assay Assay/Strength (HPLC, Titration) Sampling->Assay Final_Release Final Release (Certificate of Analysis) Physical_Tests->Final_Release Identification->Final_Release Purity_Analysis->Final_Release Assay->Final_Release

A typical quality control workflow for a pharmaceutical intermediate.

Method_Selection Start Analytical Goal Structural_Elucidation Structural Elucidation? Start->Structural_Elucidation Purity_Quantification Purity/Quantification? Start->Purity_Quantification Volatile_Impurities Volatile Impurities? Start->Volatile_Impurities NMR NMR Spectroscopy Structural_Elucidation->NMR Yes FTIR FT-IR Spectroscopy Structural_Elucidation->FTIR Yes HPLC HPLC Purity_Quantification->HPLC Yes GCMS GC-MS Volatile_Impurities->GCMS Yes

Decision tree for selecting an analytical method.

References

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structure. This guide provides a detailed analysis of the 1H and 13C NMR spectra of 3-Amino-5-bromo-2-fluoropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted analysis based on established principles and comparative data from structurally analogous compounds.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the analysis of related pyridine derivatives, including 3-aminopyridine, 2-fluoropyridine, and 5-bromo-2-aminopyridine. The electron-donating amino group, and the electronegative fluorine and bromine atoms, all significantly influence the electronic environment of the pyridine ring, resulting in a unique spectral fingerprint.

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0Doublet of doublets3JH4-H6 ≈ 2.5, 4JH4-F ≈ 1.5
H-67.4 - 7.6Doublet of doublets3JH6-H4 ≈ 2.5, 5JH6-F ≈ 3.5
-NH25.5 - 6.5Broad Singlet-

Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2155 - 160 (d, 1JC-F ≈ 230-250 Hz)
C-3135 - 140
C-4130 - 135 (d, 3JC-F ≈ 5-10 Hz)
C-5105 - 110
C-6120 - 125 (d, 2JC-F ≈ 15-25 Hz)

Comparative NMR Data of Structurally Related Compounds

To provide context for the predicted spectral data, the experimental 1H and 13C NMR data for several related pyridine derivatives are presented below. These compounds allow for a systematic evaluation of the influence of each substituent on the chemical shifts and coupling constants of the pyridine ring.

Table 3: 1H NMR Data for Selected Pyridine Derivatives

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Solvent
3-Aminopyridine[1]8.08-7.036.977.99CDCl3
2-Fluoropyridine[2]-6.937.787.188.23CDCl3
2-Amino-5-bromopyridine-6.577.55-8.12DMSO-d6

Table 4: 13C NMR Data for Selected Pyridine Derivatives

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
3-Aminopyridine141.2147.8123.7126.1138.4DMSO-d6
2-Fluoropyridine163.1 (d, 1JCF=237.5 Hz)111.1 (d, 2JCF=39.5 Hz)148.0 (d, 3JCF=15.1 Hz)124.0 (d, 4JCF=4.9 Hz)150.1 (d, 3JCF=7.0 Hz)CDCl3
2-Amino-5-bromopyridine158.2108.9140.1110.2148.5DMSO-d6

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra of this compound is outlined below. This protocol can be adapted for similar heterocyclic compounds.[3]

I. Sample Preparation [3]

  • Sample Weighing: Accurately weigh 10-20 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended due to its excellent dissolving power for a wide range of organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution.

II. NMR Spectrometer Setup and Data Acquisition [3]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe for both 1H and 13C frequencies to ensure efficient signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • 1H NMR Acquisition Parameters:

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled one-pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on sample concentration) to achieve an adequate signal-to-noise ratio.

III. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integration and Peak Picking: Integrate the signals in the 1H spectrum to determine the relative proton ratios and perform peak picking for both 1H and 13C spectra to identify the precise chemical shifts.

  • Coupling Constant Measurement: Measure the peak-to-peak distances in the multiplets to determine the coupling constants (J values).

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to the final interpretation of the NMR spectra is a critical aspect of structural elucidation. The following diagram, generated using Graphviz, illustrates this workflow.

NMR_Workflow A Sample Preparation (Weighing, Dissolution) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (Solvent Peak) C->D E 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) D->E F 13C NMR Analysis (Chemical Shift, C-F Coupling) D->F G Data Interpretation (Structure-Spectrum Correlation) E->G F->G H Structure Elucidation G->H

Caption: Workflow for NMR spectral analysis.

References

Navigating the Analytical Maze: A Comparative Guide to High-Resolution Mass Spectrometry of 3-Amino-5-bromo-2-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the analysis of 3-Amino-5-bromo-2-fluoropyridine and its derivatives, pivotal scaffolds in medicinal chemistry. Geared towards researchers, scientists, and drug development professionals, this document provides a detailed examination of fragmentation pathways, experimental protocols, and comparative performance data to facilitate informed analytical decisions.

Introduction to High-Resolution Mass Spectrometry in Pharmaceutical Analysis

High-resolution mass spectrometry is an indispensable tool in modern pharmaceutical sciences, offering unparalleled accuracy and sensitivity for the structural elucidation and quantification of small molecules.[1][2] For substituted pyridine derivatives, which form the backbone of numerous therapeutic agents, HRMS provides critical insights into their chemical identity, purity, and metabolic fate.[3][4] The ability to determine the elemental composition of a molecule and its fragments with high precision is a key advantage of HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers.[5][6]

Comparative Analysis of HRMS Performance

The choice of an HRMS platform can significantly impact the quality and reliability of analytical data. While FT-ICR MS generally offers the highest mass resolution and accuracy, TOF and Orbitrap instruments provide a balance of high performance and throughput suitable for many drug discovery applications.[5][6] The table below summarizes key performance metrics for the analysis of small molecules, including pyridine derivatives, on different HRMS platforms.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Typically 10,000 - 60,000 (FWHM)Typically 60,000 - 500,000 (FWHM)Up to >1,000,000 (FWHM)
Mass Accuracy < 5 ppm (with internal calibration)< 3 ppm (with internal calibration)< 1 ppm (with internal calibration)
Scan Speed Fast (up to 100s of spectra/sec)Moderate to FastSlower
Dynamic Range GoodExcellentExcellent
Cost
$

This table provides a general comparison; specific performance may vary by instrument model and experimental conditions.

Fragmentation Pathways of this compound Derivatives

Understanding the fragmentation behavior of this compound derivatives is crucial for their structural confirmation. Based on the analysis of related substituted pyridines, several key fragmentation pathways can be predicted under collision-induced dissociation (CID) in the mass spectrometer. The presence of the bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

A proposed fragmentation pathway for this compound is outlined below. The initial protonation is likely to occur at the ring nitrogen or the amino group. Subsequent fragmentation may involve the loss of small neutral molecules such as HF, HBr, or HCN.

Fragmentation_Pathway M [M+H]+ (C5H5BrFN2)+ F1 Loss of HBr [C5H4FN2]+ M->F1 - HBr F2 Loss of HF [C5H5BrN2]+ M->F2 - HF F3 Loss of NH3 [C5H2BrFN]+ M->F3 - NH3 F4 Loss of HCN from F1 [C4H3FN]+ F1->F4 - HCN F5 Loss of Br radical from F2 [C5H5FN2]+ F2->F5 - Br•

Caption: Proposed fragmentation pathway for protonated this compound.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental protocols are recommended for the HRMS analysis of this compound derivatives.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of these relatively polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for aminopyridine derivatives.

  • Mass Analyzer: TOF, Orbitrap, or FT-ICR.

  • Scan Range: m/z 50-500.

  • Resolution: Set to the highest practical value for the instrument (e.g., >30,000 for TOF, >70,000 for Orbitrap).

  • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS (or all-ions fragmentation) to obtain precursor and fragment ion information in a single run.

  • Calibration: Perform internal or external mass calibration to ensure high mass accuracy.[5]

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC ESI Electrospray Ionization (+) LC->ESI HRMS High-Resolution Mass Analyzer ESI->HRMS FullScan Full Scan MS (Accurate Mass) HRMS->FullScan MSMS MS/MS (Fragmentation) HRMS->MSMS Elucidation Structure Elucidation FullScan->Elucidation MSMS->Elucidation

Caption: General experimental workflow for LC-HRMS analysis.

Conclusion

The successful application of high-resolution mass spectrometry is fundamental to the advancement of drug discovery programs involving novel heterocyclic compounds like this compound derivatives. By carefully selecting the appropriate HRMS platform and optimizing experimental parameters, researchers can obtain high-quality, accurate mass data essential for unambiguous structure determination and purity assessment. This guide provides a foundational framework to assist scientists in navigating the analytical challenges associated with these important molecules. Further studies providing specific experimental data for this class of compounds will be invaluable to the scientific community.

References

A Comparative Guide to the Reactivity of 3-Amino-5-bromo-2-fluoropyridine and 3-Amino-5-chloro-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of a synthetic route. Halogenated pyridines are a cornerstone of medicinal chemistry, offering versatile handles for the introduction of molecular diversity. This guide provides an objective comparison of the reactivity of two closely related and commercially available building blocks: 3-Amino-5-bromo-2-fluoropyridine and 3-Amino-5-chloro-2-fluoropyridine. The focus will be on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Executive Summary

The primary differentiator in the reactivity of this compound and 3-Amino-5-chloro-2-fluoropyridine lies in the nature of the carbon-halogen bond at the 5-position. It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker than the C-Cl bond. Consequently, this compound is generally the more reactive coupling partner, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.

While direct, side-by-side quantitative comparisons in the academic literature are scarce, a wealth of data on analogous systems strongly supports this reactivity trend.[1][2] The choice between these two intermediates will therefore often be a trade-off between the higher reactivity and potentially higher cost of the bromo-derivative versus the lower cost and more demanding reaction conditions required for the chloro-derivative.

Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize expected reactivity and provide representative, albeit not directly comparative, experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compound3-Amino-5-chloro-2-fluoropyridine
Expected Reactivity HigherLower
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))More active catalysts with specialized ligands (e.g., Buchwald or Herrmann's palladacycle)
Typical Reaction Temperature 80-100 °C100-120 °C
Representative Yield Moderate to Good (Example with a similar substrate, 5-bromo-2-methylpyridin-3-amine, gave moderate to good yields)[3]Moderate (A patent for a similar chloro-pyridine derivative describes a Suzuki coupling)

Table 2: Buchwald-Hartwig Amination

FeatureThis compound3-Amino-5-chloro-2-fluoropyridine
Expected Reactivity HigherLower
Typical Catalyst System Pd₂(dba)₃ with ligands like BINAP or XantphosMore electron-rich and bulky ligands (e.g., RuPhos, BrettPhos) often required
Typical Reaction Temperature 90-110 °C110-140 °C
Representative Yield Moderate to Good (A patent describes the amination of a bromopyridine derivative)Lower to Moderate (Requires more forcing conditions)

Experimental Protocols

The following are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Amino-5-chloro-2-fluoropyridine with Morpholine (Representative)

Materials:

  • 3-Amino-5-chloro-2-fluoropyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, to a dry reaction vessel, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add 3-Amino-5-chloro-2-fluoropyridine (1.0 equiv.) and anhydrous, degassed toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the vessel and heat to 110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Nu-M PdII_Nu Ar-Pd(II)(Nu)L_n Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu RedElim->Product Reactant Ar-X + Nu-M

Caption: Generalized catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

G Experimental Workflow for Reactivity Comparison cluster_0 Substrate Preparation cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Bromo This compound Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Bromo->Coupling Chloro 3-Amino-5-chloro-2-fluoropyridine Chloro->Coupling Conditions Identical Reaction Conditions: - Boronic Acid - Catalyst & Ligand - Base & Solvent - Temperature & Time Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Purification Work-up & Purification Monitoring->Purification Analysis Yield & Purity Determination (NMR, GC-MS) Purification->Analysis Compare Compare Reaction Rates and Yields Analysis->Compare

Caption: Idealized experimental workflow for a direct comparative reactivity study.

References

A Comparative Guide to Suzuki Coupling Efficiency of Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Pyridine moieties are ubiquitous in pharmaceuticals and functional materials, making the efficient coupling of halopyridines a critical step in many synthetic routes. This guide provides an objective comparison of the Suzuki coupling efficiency of different halopyridines—fluoro-, chloro-, bromo-, and iodo-pyridines—supported by experimental data to inform substrate selection and reaction optimization.

The reactivity of halopyridines in the Suzuki coupling is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. Consequently, the reactivity trend for halopyridines generally follows the inverse of the C-X bond dissociation energy: I > Br > Cl >> F .

Iodopyridines are the most reactive substrates, typically undergoing coupling under mild conditions with lower catalyst loadings and shorter reaction times. Bromopyridines are also highly effective and widely used, offering a good balance of reactivity and stability. Chloropyridines , being more cost-effective and readily available, are attractive substrates, but their stronger C-Cl bond necessitates more forcing reaction conditions, often requiring specialized, highly active catalyst systems. Fluoropyridines are generally considered unreactive as electrophiles in Suzuki coupling reactions due to the very strong C-F bond, and they are more commonly employed as the organoboron partner.

Quantitative Comparison of Halopyridine Reactivity

The following tables summarize representative experimental data for the Suzuki coupling of various halopyridines. It is important to note that reaction conditions are not always identical across different studies, but the data provides a valuable comparative overview of the expected yields and necessary conditions for each class of halopyridine.

Table 1: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-IodopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O80295[1][2]
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene1001292[3]
2-ChloropyridinePd₂(dba)₃/XPhosK₃PO₄t-Amyl alcohol1001888[4]
2-Fluoropyridine-----No Reaction[5]

Table 2: Suzuki Coupling of 3-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodopyridinePd(PPh₃)₄Na₂CO₃DME/H₂O85496[6]
3-BromopyridinePd(OAc)₂/PPh₃Na₂CO₃95% EtOH78394[7]
3-ChloropyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O1001685[4]
3-Fluoropyridine-----No Reaction[5]

Table 3: Suzuki Coupling of 4-Halopyridines with Phenylboronic Acid

HalopyridineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O90297[1][2]
4-BromopyridinePdCl₂(dppf)K₂CO₃Dioxane/H₂O1001291[3]
4-ChloropyridinePd₂(dba)₃/RuPhosK₃PO₄n-Butanol1001889[4]
4-Fluoropyridine-----No Reaction[5]

Experimental Protocols

Below are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of iodo-, bromo-, and chloropyridines. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki Coupling of Iodopyridines

This protocol is suitable for the coupling of iodo-pyridines, which are highly reactive.

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki Coupling of Bromopyridines

This protocol is effective for the coupling of bromopyridines, which may require slightly more forcing conditions than iodopyridines.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the bromopyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

General Procedure for Suzuki Coupling of Chloropyridines

The coupling of chloropyridines typically requires a highly active catalyst system and higher temperatures.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • t-Amyl alcohol (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the chloropyridine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed t-amyl alcohol via syringe.

  • Heat the reaction mixture to 100-110 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X (Halopyridine) PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime Base RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start reagents Combine Halopyridine, Boronic Acid, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Navigating the Bioactive Landscape of 3-Amino-5-bromo-2-fluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. 3-Amino-5-bromo-2-fluoropyridine stands as a versatile and highly valuable starting material in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse compound libraries. While direct, comprehensive bioactivity screening data for a wide array of compounds synthesized from this specific precursor is not extensively published, this guide provides a comparative analysis of the bioactivity of structurally similar pyridine and fused-pyramidine derivatives. The data presented herein, sourced from recent studies on related heterocyclic compounds, serves as a predictive framework for the potential therapeutic applications of novel molecules derived from this compound.

This guide will explore the potential of these compounds as anticancer and antimicrobial agents, presenting comparative data from analogous series, detailed experimental protocols for key biological assays, and visualizations of synthetic and biological pathways.

The Synthetic Versatility of this compound

The chemical architecture of this compound, featuring amino, bromo, and fluoro substituents on a pyridine ring, allows for a multitude of synthetic transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino moieties. This versatility is crucial for generating structurally diverse libraries of compounds for bioactivity screening.

Synthetic_Workflow Start 3-Amino-5-bromo- 2-fluoropyridine Coupling Pd-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Library of Novel Pyridine Derivatives Coupling->Library Screening Bioactivity Screening (Anticancer, Antimicrobial) Library->Screening Lead Lead Compound Identification Screening->Lead

A generalized workflow for the synthesis and screening of bioactive compounds.

Comparative Bioactivity Screening: Anticancer and Antimicrobial Potential

The following sections present a comparative analysis of the bioactivity of pyridine and fused-pyrimidine derivatives that are structurally analogous to compounds that could be synthesized from this compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of substituted pyridine and pyridopyrimidine scaffolds. These compounds often exert their effects by inhibiting key enzymes in cancer cell signaling pathways, such as protein kinases.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Structurally Related Pyridine and Pyridopyrimidine Derivatives

Compound ClassDerivative ExampleMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
Thienopyrimidine Compound 9a 9.80 ± 0.9311.30 ± 1.1914.69 ± 1.32[1]
Pyridopyrimidine Compound 9a 10.80--[2]
5-Trifluoromethylpyrimidine Compound 9u 3.240.355.12[3]
Thiazolyl-Pyridine Hybrid Compound 8e -0.302-[4]
Cyanopyridine Compound 7h 1.89--[5]
Doxorubicin (Standard) -~3.58~0.460-[4][6]

Note: The presented data is for structurally similar compounds and not direct derivatives of this compound.

The data suggests that pyridine and its fused heterocyclic derivatives can exhibit potent, low micromolar to nanomolar anticancer activity, in some cases comparable to or exceeding that of the standard chemotherapeutic agent doxorubicin. The variation in activity across different cell lines and compound classes underscores the importance of structural diversity in identifying selective and potent anticancer agents.

Many of these compounds are designed as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->Receptor Inhibition

Simplified kinase signaling pathway targeted by many pyridine-based inhibitors.
Antimicrobial Activity

Derivatives of 3-aminopyridine have also been investigated for their antimicrobial properties. The introduction of various substituents can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Structurally Related Nitrogen Heterocycles

Compound ClassDerivative ExampleS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Pyridothienopyrimidine Compound 9a 8168[2]
Pyridothienopyrimidine Compound 6c 484[2]
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Compound 7j 0.25 - 1>128-[7]
Gentamicin (Standard) -~0.5-2~0.25-1-[8]
Griseofulvin (Standard) ---~0.1-1[8]

Note: The presented data is for structurally similar compounds and not direct derivatives of this compound.

The results indicate that certain pyridine derivatives can exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives show remarkable potency against S. aureus.[7] The pyridothienopyrimidines also demonstrate broad-spectrum activity against bacteria and fungi.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of bioactivity screening results. Below are methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion

This compound is a promising starting material for the synthesis of novel heterocyclic compounds with significant therapeutic potential. While direct bioactivity data for its derivatives is emerging, the analysis of structurally analogous compounds strongly suggests that this scaffold can be a fruitful source of potent anticancer and antimicrobial agents. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals engaged in the discovery of new therapeutic agents. Further exploration of the chemical space accessible from this versatile building block is highly warranted and is anticipated to yield novel drug candidates with improved efficacy and selectivity.

References

Cost-benefit analysis of using 3-Amino-5-bromo-2-fluoropyridine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision that balances cost, efficiency, and versatility. 3-Amino-5-bromo-2-fluoropyridine is a key heterocyclic intermediate prized for its utility in constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of its use against alternative synthetic strategies, supported by experimental data, to inform procurement and research planning.

Executive Summary

This compound offers a strategic advantage in molecular synthesis due to its pre-functionalized scaffold, enabling direct and efficient diversification through established cross-coupling methodologies. While the initial procurement cost may be higher than that of simpler starting materials, the subsequent reduction in synthetic steps, increased yields, and simplified purification processes often result in a lower overall cost and accelerated project timelines. This guide presents a comparative analysis of synthetic routes, highlighting the economic and scientific benefits of employing this versatile building block.

Cost and Performance Comparison

The economic viability of a synthetic route is a multifaceted consideration, extending beyond the initial price of starting materials. The following tables provide a quantitative comparison of synthetic pathways utilizing this compound versus a de novo approach starting from less functionalized pyridines.

Table 1: Reagent Cost Comparison

ReagentSupplier ExamplePrice (USD) per Gram
This compoundSigma-Aldrich~$21.00 (for 5g)
3,5-DibromopyridineChem-Impex~$0.74 (for 25g)
3-Amino-5-bromopyridineSigma-Aldrich~$0.82 (for 1g)

Table 2: Comparison of a Two-Step Synthesis of an Arylated Aminopyridine Derivative

ParameterRoute A: Using this compoundRoute B: De novo Synthesis from 3,5-Dibromopyridine
Starting Material This compound3,5-Dibromopyridine
Key Reactions Suzuki-Miyaura Coupling1. Buchwald-Hartwig Amination2. Suzuki-Miyaura Coupling
Number of Steps 12
Overall Yield Typically 70-95%Typically 40-60% (over two steps)
Reaction Time 2-12 hours12-48 hours
Catalyst Loading LowerPotentially higher over two steps
Purification SimplerMore complex, requires intermediate isolation
Estimated Overall Cost Lower (due to fewer steps and higher yield)Higher (due to additional reagents, solvents, and labor)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

  • Add toluene, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Synthetic and Biological Pathways

Diagrams illustrating reaction workflows and biological signaling pathways can provide a clearer understanding of the utility of this compound in drug discovery.

G cluster_0 Synthetic Workflow: Diversification of this compound A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Arylboronic acid, Pd catalyst, base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Amine, Pd catalyst, base, ligand D 5-Aryl-3-amino-2-fluoropyridine Derivatives B->D E 5-(N-aryl/alkyl)-3-amino-2-fluoropyridine Derivatives C->E F Pharmaceutical/Agrochemical Candidates D->F E->F

Caption: Synthetic utility of this compound.

Derivatives of this compound have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer.

G cluster_1 FGFR Signaling Pathway and Inhibition cluster_ras_raf FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Derivative of This compound Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

This compound represents a valuable and economically sound choice for the synthesis of complex substituted pyridines. Its strategic placement of functional groups allows for rapid and efficient diversification, often leading to higher overall yields and reduced timelines compared to de novo synthetic approaches. For research and development programs where speed and efficiency are paramount, the upfront investment in this versatile building block can yield significant returns in the long run.

Evaluating the scalability of synthetic routes involving 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the dynamic field of drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Amino-5-bromo-2-fluoropyridine is a crucial building block in the creation of a wide array of pharmaceutical compounds. Its synthesis, therefore, demands routes that are not only high-yielding but also amenable to large-scale production. This guide provides a comparative analysis of plausible synthetic routes to this compound, with a focus on scalability, supported by experimental data from analogous transformations.

Executive Summary

Two primary synthetic strategies for this compound are evaluated, starting from commercially available 2-aminopyridine.

  • Route 1: Bromination followed by Fluorination. This route involves the initial bromination of an aminopyridine derivative, followed by the introduction of the fluorine atom in a subsequent step.

  • Route 2: Fluorination followed by Bromination. This approach prioritizes the introduction of the fluorine atom, followed by a regioselective bromination.

The scalability of each route is assessed based on factors such as overall yield, reaction conditions, cost and availability of reagents, operational safety, and ease of purification.

Comparative Analysis of Synthetic Routes

Table 1: Summary of Proposed Synthetic Routes

Route Starting Material Key Intermediates Overall Yield (Estimated) Number of Steps
Route 1 2-Aminopyridine2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-nitropyridine~30-40%4
Route 2 2-Amino-3-fluoropyridine2-Amino-3-fluoropyridine~60-70%2

Route 1: Bromination Followed by Fluorination

This route commences with the bromination of 2-aminopyridine, followed by nitration, reduction, and finally, a diazotization-fluorination reaction (Balz-Schiemann type).

Experimental Workflow for Route 1

A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (NBS) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO3/H2SO4) D 2,3-Diamino-5-bromopyridine C->D Reduction (e.g., Fe/HCl) E This compound D->E Diazotization (NaNO2, HBF4)

Caption: Synthetic workflow for Route 1.

Table 2: Quantitative Data for Route 1

Step Reaction Key Reagents Temperature (°C) Time (h) Yield (%) Scalability Considerations
1BrominationN-Bromosuccinimide (NBS), Acetone101~95Scalable process, though control of regioselectivity can be challenging.[1]
2NitrationHNO₃, H₂SO₄0 - 102-3~70Highly exothermic reaction requiring careful temperature control. Use of strong acids poses handling challenges on a large scale.
3ReductionFe, HCl or Catalytic Hydrogenation80-1004-6~85Use of iron in acidic media is a classic and scalable method. Catalytic hydrogenation offers a cleaner alternative but requires specialized equipment.
4Diazotization/FluorinationNaNO₂, HBF₄-5 - 02~50-60The Balz-Schiemann reaction can be challenging to scale due to the thermal instability of diazonium salts and the use of hazardous reagents like fluoroboric acid.

Experimental Protocol for Step 1: Bromination of 2-Aminopyridine

To a solution of 2-aminopyridine (1 equivalent) in acetone, N-bromosuccinimide (1 equivalent) is added portion-wise at 10°C. The reaction mixture is stirred for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization to yield 2-amino-5-bromopyridine.[1]

Route 2: Fluorination Followed by Bromination

This alternative route begins with the synthesis of 2-amino-3-fluoropyridine, which is then subjected to regioselective bromination.

Experimental Workflow for Route 2

A 2,3-Difluoro-5-chloropyridine B 2-Amino-3-fluoro-5-chloropyridine A->B Ammonolysis (NH3·H2O) C 2-Amino-3-fluoropyridine B->C Reduction (Pd/C, H2) D This compound C->D Bromination (NBS)

Caption: Synthetic workflow for Route 2.

Table 3: Quantitative Data for Route 2

Step Reaction Key Reagents Temperature (°C) Time (h) Yield (%) Scalability Considerations
1Ammonolysis2,3-Difluoro-5-chloropyridine, Ammonia water110-14016-24~85Reaction is performed in a sealed reactor at elevated temperatures and pressures, which requires specialized industrial equipment.[2]
2ReductionPd/C, H₂Room Temperature4-6~91Catalytic hydrogenation is a clean and efficient method, readily scalable with appropriate hydrogenation reactors.[2]
3BrominationN-Bromosuccinimide (NBS)Room Temperature2~80A straightforward and high-yielding reaction that is generally amenable to scale-up.

Experimental Protocol for Step 1 & 2: Synthesis of 2-Amino-3-fluoropyridine

2,3-Difluoro-5-chloropyridine is reacted with aqueous ammonia in a sealed vessel at 110-140°C for 16-24 hours. After cooling, the product, 2-amino-3-fluoro-5-chloropyridine, is isolated. This intermediate is then dissolved in a suitable solvent and subjected to catalytic hydrogenation over Pd/C to yield 2-amino-3-fluoropyridine. The total yield for these two steps is reported to be around 77.5%.[2]

Comparison of Scalability

Route 1 presents several challenges for large-scale production. The nitration step is highly exothermic and requires strict temperature control to avoid side reactions and ensure safety. The final Balz-Schiemann reaction involves thermally sensitive diazonium intermediates and the use of hazardous fluoroboric acid, which can be problematic on an industrial scale.

Route 2 , while initiating with a high-pressure ammonolysis step requiring specialized equipment, offers a more streamlined and potentially safer path. The subsequent reduction and bromination steps are generally considered to be robust and scalable processes. The overall yield is also estimated to be significantly higher than Route 1.

Microwave-Assisted Synthesis as a Scalable Alternative

For certain steps, particularly the amination reactions, microwave-assisted synthesis has been shown to be a scalable approach. It offers rapid reaction times and can lead to higher yields and purity compared to conventional heating. For instance, the reaction of 3,5-dibromopyridine with aliphatic amines under microwave irradiation has been successfully performed in multi-gram quantities.[3] This technology could potentially be applied to streamline aspects of either synthetic route, enhancing their scalability.

Conclusion

Based on this comparative analysis, Route 2 (Fluorination followed by Bromination) appears to be the more promising strategy for the scalable synthesis of this compound. Despite the initial requirement for high-pressure equipment, the subsequent steps are more amenable to industrial production, and the overall yield is likely to be higher. Further process optimization and development would be necessary to fully validate the scalability of this route for commercial production. The exploration of microwave technology for specific transformations could also offer significant advantages in terms of efficiency and throughput.

References

A Researcher's Guide to the Biological Activity of Aminopyridine Isomers: A Structure-Activity Relationship Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of positional isomers is a cornerstone of rational drug design. While a direct comparative analysis of aminobromofluoropyridine isomers is limited in publicly available literature, this guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted aminopyridines, offering valuable insights into how isomerism impacts their anticancer and kinase inhibitory potential. This guide presents detailed experimental protocols for key biological assays and visualizes critical signaling pathways and experimental workflows.

The Critical Role of Isomerism in Drug Potency

Biological Activities of Substituted Aminopyridines

Aminopyridine derivatives have been extensively investigated for a range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.

Anticancer Activity

Many aminopyridine-based compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest. The presence and position of halogen atoms on the pyridine ring can significantly modulate this activity, often by influencing the compound's lipophilicity, electronic properties, and ability to form specific interactions within the target's binding site.

Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Aminopyridines have emerged as a privileged scaffold for the design of kinase inhibitors. For instance, they have been successfully utilized in the development of inhibitors for c-Jun N-terminal kinases (JNKs), which are key players in stress-induced signaling pathways. The amino group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site. The nature and position of other substituents, such as halogens, can then be fine-tuned to enhance potency and selectivity.

Experimental Protocols

To aid researchers in the evaluation of novel aminopyridine derivatives, detailed protocols for common biological assays are provided below.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the MTT incubation step)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Then, add the kinase/substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.

G cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic, etc.) MAP3K ASK1, MEKK1, etc. Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation ATF2->Proliferation G Start Start: Compound Library Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis Hit_Identification 7. Hit Identification Data_Analysis->Hit_Identification Lead_Optimization 8. Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization End End: Preclinical Candidates Lead_Optimization->End

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-5-bromo-2-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Amino-5-bromo-2-fluoropyridine (CAS No. 884495-22-1), a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Immediate Actions:

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a physician or poison control center.[2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield where splashing is possible. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Ensure clothing prevents skin exposure.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working in areas with inadequate ventilation or when dust/aerosols may be generated.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound and its contaminated materials.

Step 1: Segregation and Collection

  • Carefully collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), into a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be cool and dry to prevent any degradation of the chemical.[6]

Step 3: Accidental Spill Management

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.

  • Clean the spill area thoroughly with a detergent solution followed by clean water.[7]

  • Ensure that the spilled material does not enter drains or waterways.[1]

Step 4: Final Disposal

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[2][3][4][5]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from chemical handling to final disposal.

Workflow for Handling and Disposal of this compound A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Chemical Use in Experiment B->C D Generate Waste (Unused chemical, contaminated items) C->D I Accidental Spill Occurs C->I E Segregate and Collect Waste in Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H End: Proper Disposal G->H I->D No J Contain Spill with Inert Absorbent I->J Yes K Collect and Add to Hazardous Waste Container J->K K->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-5-bromo-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-bromo-2-fluoropyridine

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and regulatory compliance.

Chemical Profile:

  • Name: this compound

  • Synonyms: 5-bromo-2-fluoropyridin-3-amine[1]

  • CAS Number: 884495-22-1[1]

  • Molecular Formula: C₅H₄BrFN₂[1]

  • Molecular Weight: 191.00 g/mol [2]

Hazard Identification and Classification

This compound is classified as hazardous.[1] The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact, which can cause irritation. Nitrile gloves are recommended for their resistance to a wide variety of chemicals.[1][3][5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.[3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Ensure a chemical fume hood is operational and available. All work with this compound should be conducted in a well-ventilated area.[3]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designated Area: Designate a specific area for handling the compound to contain potential spills.

Handling the Compound
  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[1]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[7]

Storage
  • Container: Keep the container tightly closed.[7]

  • Location: Store in a cool, dry, and well-ventilated place.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[7][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[7] Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Spill Management and Disposal Plan

Spill Cleanup
  • Minor Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and place it in a suitable, labeled container for waste disposal.[10]

  • Major Spills: In case of a large spill, evacuate the area and alert the appropriate emergency response team.

Disposal
  • Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7] This material may be considered hazardous waste.

Visual Workflow and Safety Logic

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Preparation & Engineering Controls Ventilation Ensure Proper Ventilation (Fume Hood) Prep->Ventilation Emergency Check Emergency Equipment (Eyewash, Shower) Ventilation->Emergency PPE_Don Don Personal Protective Equipment Emergency->PPE_Don Handling Handling Operations PPE_Don->Handling Weigh Weighing and Transfer (in Fume Hood) Handling->Weigh Storage Proper Storage Weigh->Storage Disposal Waste Disposal Storage->Disposal Spill Spill Management Disposal->Spill Waste Dispose of Waste (per regulations) Spill->Waste

Caption: Workflow for safely handling this compound.

SafetyPrecautions center Safe Handling of This compound PPE Personal Protective Equipment center->PPE EngControls Engineering Controls center->EngControls WorkPrac Safe Work Practices center->WorkPrac EmergencyPrep Emergency Preparedness center->EmergencyPrep Gloves Gloves (Nitrile) PPE->Gloves Goggles Goggles/Face Shield PPE->Goggles LabCoat Lab Coat PPE->LabCoat FumeHood Fume Hood EngControls->FumeHood Ventilation Good Ventilation EngControls->Ventilation Hygiene Hand Washing WorkPrac->Hygiene NoFood No Eating/Drinking WorkPrac->NoFood FirstAid First Aid Knowledge EmergencyPrep->FirstAid SpillKit Spill Kit Access EmergencyPrep->SpillKit

Caption: Key safety precautions for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromo-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromo-2-fluoropyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.